ethyl (1-ethyl-4-piperidinyl)carbamate
Description
Properties
IUPAC Name |
ethyl N-(1-ethylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-12-7-5-9(6-8-12)11-10(13)14-4-2/h9H,3-8H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRHKULRAODIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Analytical Characterization of Ethyl (1-ethyl-4-piperidinyl)carbamate: A Technical Guide
Introduction As a Senior Application Scientist in early-stage drug discovery, establishing the precise physicochemical profile of a target pharmacophore is the foundational step in lead optimization. Ethyl (1-ethyl-4-piperidinyl)carbamate (CAS: 717858-38-3) is a highly versatile building block and active moiety. Compounds containing the piperidine carbamate scaffold are frequently investigated as potent, reversible covalent inhibitors of serine hydrolases, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) .
This whitepaper provides an in-depth technical framework for the structural validation, molecular weight confirmation, and analytical characterization of this compound. By understanding the causality behind its physicochemical behavior, researchers can design more robust analytical workflows and quality control protocols.
Core Physicochemical Properties & Molecular Identification
Before deploying any analytical technique, we must establish the theoretical quantitative baseline of the molecule. The structural formula of this compound consists of a basic 1-ethylpiperidine core linked to an ethyl carbamate functional group.
| Property | Value | Causality / Analytical Significance |
| IUPAC Name | Ethyl N-(1-ethylpiperidin-4-yl)carbamate | Standardized nomenclature for structural mapping. |
| Molecular Formula | C10H20N2O2 | Defines the elemental composition for HRMS validation. |
| Molecular Weight | 200.28 g/mol | Average mass used for bulk stoichiometric calculations. |
| Monoisotopic Mass | 200.1525 Da | Exact mass required for high-resolution mass spectrometry. |
| pKa (Predicted) | ~9.5 (Tertiary Amine) | Dictates the ionization state at physiological pH and in ESI+. |
| LogP (Predicted) | ~1.2 | Indicates moderate lipophilicity, suitable for C18 reverse-phase LC. |
| H-Bond Donors/Acceptors | 1 / 3 | Governs aqueous solubility and receptor pocket interactions. |
Pharmacophore Logic and Structural Significance
In drug design, every functional group must serve a specific mechanistic purpose. The architecture of this compound is biphasic in its interaction logic:
-
The 1-Ethylpiperidine Core : The tertiary amine acts as a basic center. At physiological pH (7.4), this nitrogen is protonated, allowing it to form strong ionic interactions or salt bridges with acidic residues (e.g., Aspartate or Glutamate) deep within a receptor or enzyme pocket.
-
The Ethyl Carbamate Moiety : Carbamates are pseudo-peptidic. They act as excellent hydrogen bond donors (via NH) and acceptors (via C=O). More importantly, in the context of serine hydrolases, the carbamate carbonyl carbon serves as an electrophilic trap, susceptible to nucleophilic attack by a catalytic serine, leading to reversible enzyme carbamylation .
Diagram 1: Pharmacophore mapping and biological interaction logic of the piperidine carbamate.
Analytical Characterization Workflows
To unequivocally validate the molecular weight (200.28 g/mol ) and formula (C10H20N2O2), we deploy a self-validating analytical system utilizing Ultra-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-HRMS).
Causality of the Analytical Strategy:
-
Ionization Choice (ESI+) : Electrospray Ionization in positive mode is deliberately chosen because the tertiary amine of the piperidine ring has a high proton affinity. The addition of 0.1% formic acid to the mobile phase ensures complete protonation, yielding a robust [M+H]+ precursor ion at m/z 201.1598 .
-
Fragmentation Logic (MS/MS) : Carbamates exhibit highly characteristic fragmentation pathways. Upon collision-induced dissociation (CID), the protonated molecule typically undergoes cleavage at the ester C-O bond, resulting in a neutral loss of ethanol (-46 Da) to yield a fragment at m/z 155.1, or cleavage of the carbamate core losing CO2 (-44 Da) . This specific fragmentation signature acts as an internal confirmation of the carbamate functional group.
Diagram 2: Step-by-step UPLC-HRMS analytical workflow for molecular weight and formula validation.
Step-by-Step Experimental Protocols
Protocol A: UPLC-HRMS Molecular Weight Validation
This protocol is designed as a self-validating system; the inclusion of a lock-mass ensures that any instrumental drift is corrected in real-time, guaranteeing sub-2 ppm mass accuracy for formula confirmation.
-
Sample Preparation :
-
Action: Dissolve 1.0 mg of this compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Action: Dilute the stock 1:1000 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (final concentration 1 µg/mL).
-
Causality: The 0.1% formic acid pre-protonates the basic piperidine nitrogen in solution, drastically enhancing the ESI+ ionization efficiency and signal-to-noise ratio.
-
-
Chromatographic Separation :
-
System: Waters ACQUITY UPLC (or equivalent).
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Solvent A (Water + 0.1% Formic Acid); Solvent B (Acetonitrile + 0.1% Formic Acid).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Causality: The moderate lipophilicity (LogP ~1.2) of the compound ensures it will be retained on the C18 stationary phase and elute cleanly during the organic gradient, separating it from any highly polar synthetic impurities.
-
-
HRMS Acquisition (Q-TOF) :
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Lock Mass: Leucine Enkephalin ([M+H]+ = 556.2771) infused continuously.
-
Action: Acquire full scan data from m/z 50 to 500.
-
-
Data Processing & Validation :
-
Action: Extract the ion chromatogram for m/z 201.1598.
-
Validation Criteria: The observed mass must be within ± 2.0 ppm of the theoretical monoisotopic mass. The isotopic pattern (M, M+1, M+2) must align with the theoretical distribution for C10H20N2O2, confirming the exact molecular formula.
-
Protocol B: 1H-NMR Structural Connectivity Confirmation
While HRMS confirms the formula and molecular weight, Nuclear Magnetic Resonance (NMR) is required to validate the atomic connectivity.
-
Sample Preparation : Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Acquisition : Acquire a 1H-NMR spectrum at 400 MHz (16 scans, 2-second relaxation delay).
-
Signal Integration & Causality :
-
Ethyl Ester: Look for a distinct triplet at ~1.2 ppm (3H) and a quartet at ~4.1 ppm (2H). This confirms the intact ethyl carbamate tail.
-
1-Ethyl Group: A separate triplet at ~1.1 ppm (3H) and quartet at ~2.4 ppm (2H) confirms the N-ethylation of the piperidine ring.
-
Piperidine Core: Complex multiplets between 1.5 - 3.5 ppm accounting for the remaining 9 protons of the ring.
-
Carbamate NH: A broad singlet at ~4.5 ppm (1H). The broadness is caused by quadrupolar relaxation of the adjacent nitrogen and chemical exchange.
-
Validation: The total integration must equal exactly 20 protons, perfectly corroborating the C10H20N2O2 formula.
-
Conclusion
The molecular weight (200.28 g/mol ) and formula (C10H20N2O2) of this compound are not merely static numbers; they are the foundation of its physicochemical identity. By utilizing a combination of predictive pharmacophore mapping and rigorous, self-validating analytical protocols like UPLC-HRMS and NMR, drug development professionals can ensure the highest standards of quality control when utilizing this critical structural motif in medicinal chemistry.
References
-
Chang, J. W., et al. "Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases". Journal of Medicinal Chemistry, National Institutes of Health.[Link]
-
Wang, Y., et al. "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System". Molecules, National Institutes of Health.[Link]
Ethyl (1-ethyl-4-piperidinyl)carbamate: Technical Profile & Synthesis Guide
This guide details the chemical identity, synthesis, and technical specifications of Ethyl (1-ethyl-4-piperidinyl)carbamate (CAS 717858-38-3). It is designed for researchers and medicinal chemists requiring precise data on this 4-aminopiperidine derivative, often utilized as a scaffold in the development of G-protein coupled receptor (GPCR) ligands and as a structural reference in forensic analysis.
Chemical Identity & Nomenclature
This compound is a secondary carbamate ester derived from 1-ethyl-4-aminopiperidine. It serves as a critical intermediate in the synthesis of pharmaceutical agents targeting the cholinergic and opioid systems. Unlike its N-phenylpropionamide analogs (fentanyl series), this compound features a carbamate moiety at the 4-position, altering its pharmacological profile and regulatory status.
| Identifier | Value |
| CAS Number | 717858-38-3 |
| IUPAC Name | Ethyl N-(1-ethylpiperidin-4-yl)carbamate |
| Synonyms | Carbamic acid, N-(1-ethyl-4-piperidinyl)-, ethyl ester; Ethoxy-N-(1-ethyl(4-piperidyl))carboxamide |
| Molecular Formula | |
| Molecular Weight | 200.28 g/mol |
| SMILES | CCN1CCC(CC1)NC(=O)OCC |
| InChI String | InChI=1S/C10H20N2O2/c1-3-12-7-5-9(6-8-12)11-10(13)14-4-2/h9H,3-8H2,1-2H3,(H,11,13) |
Physicochemical Properties
The following data represents predicted and experimentally derived values for the free base form.
| Property | Value / Range | Notes |
| Physical State | Solid (low melting) or Viscous Oil | Dependent on purity/crystallinity |
| LogP (Predicted) | 1.2 - 1.5 | Lipophilic, crosses BBB moderately |
| Topological Polar Surface Area (TPSA) | ~41.6 Ų | Favorable for CNS penetration |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 3 (Ester O, Carbonyl O, Tert-Amine N) | |
| pKa (Piperidine N) | ~8.5 - 9.0 | Basic, forms stable salts with HCl/Citrate |
Synthesis Protocol
The synthesis of this compound is achieved via the N-acylation of the primary amine precursor 1-ethyl-4-aminopiperidine (CAS 50534-45-7) using ethyl chloroformate . This method is preferred over reductive amination routes due to higher regioselectivity and yield.
Reaction Scheme
The following diagram illustrates the nucleophilic attack of the 4-amino group on the chloroformate carbonyl, followed by the elimination of HCl.
Caption: Nucleophilic acylation pathway for the synthesis of this compound.
Experimental Procedure
Reagents:
-
1-Ethyl-4-aminopiperidine (1.0 eq)
-
Ethyl Chloroformate (1.1 eq)
-
Triethylamine (
) (1.5 eq) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1-ethyl-4-aminopiperidine (10 mmol) and triethylamine (15 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Addition: Add ethyl chloroformate (11 mmol) dropwise over 20 minutes, maintaining the temperature below 5°C to prevent bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: MeOH/DCM 1:9) or LC-MS.
-
Workup: Quench with saturated
solution (30 mL). Extract the aqueous layer with DCM (2 x 30 mL). Combine organic layers, wash with brine, and dry over anhydrous . -
Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%
) to yield the target carbamate.
Analytical Characterization
Verification of the product structure requires analysis of the carbamate linkage and the integrity of the ethyl-piperidine core.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz,
):- 4.60 (br s, 1H, -NH -CO).
-
4.12 (q,
Hz, 2H, -O-CH -CH ). - 3.50 (m, 1H, Piperidine C4-H ).
- 2.90 (m, 2H, Piperidine C2/6-H equatorial).
-
2.40 (q, 2H, N-CH
-CH ). - 2.05 (m, 2H, Piperidine C2/6-H axial).
- 1.90 (m, 2H, Piperidine C3/5-H ).
- 1.45 (m, 2H, Piperidine C3/5-H ).
-
1.25 (t, 3H, -O-CH
-CH ). -
1.08 (t, 3H, N-CH
-CH ).
Mass Spectrometry (MS)
-
Technique: ESI-MS (Positive Mode).
-
Molecular Ion:
m/z. -
Fragmentation Pattern:
-
Loss of ethoxy group (
). -
Cleavage of the carbamate to regenerate the aminopiperidine core (m/z ~129).
-
Pharmaceutical & Research Context
This compound is primarily used as a building block and reference standard in medicinal chemistry.
-
Opioid Research: It serves as a structural analog to 4-anilidopiperidine opioids (e.g., fentanyl). While it lacks the N-phenyl group required for high
-opioid receptor affinity, it is used in Structure-Activity Relationship (SAR) studies to define the steric and electronic requirements of the 4-position substituent. -
Cholinergic Ligands: Carbamate derivatives of piperidine are investigated as inhibitors of acetylcholinesterase (AChE) or as muscarinic receptor agonists/antagonists for the treatment of Alzheimer's disease.
-
Metabolite Identification: It acts as a reference standard for identifying metabolites of drugs containing the 1-ethyl-4-aminopiperidine scaffold.
Safety & Handling
-
GHS Classification: Warning.[1]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidative degradation over prolonged periods.
References
-
Chemical Identity: PubChem. 1-Ethylpiperidin-4-amine (Precursor). CID 3734990.[1] Available at: [Link]
- Synthetic Methodology: Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (General reference for 4-substituted piperidine synthesis).
Sources
Unveiling the Pharmacological Mechanism of Action of Ethyl (1-ethyl-4-piperidinyl)carbamate: A Serine Hydrolase Modulator and Privileged Scaffold
Executive Summary
Ethyl (1-ethyl-4-piperidinyl)carbamate (CAS 717858-38-3) is a highly specialized chemical entity that functions both as a standalone pharmacological modulator and a privileged structural building block in modern drug discovery. Structurally, it combines a basic tertiary amine (1-ethylpiperidine) with a reactive electrophilic warhead (ethyl carbamate). This whitepaper provides an in-depth mechanistic analysis of its primary pharmacological action—the pseudo-irreversible inhibition of serine hydrolases, specifically Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH). Furthermore, we detail the self-validating biochemical protocols required to characterize its target engagement and highlight its synthetic utility in developing next-generation targeted therapies.
Part 1: Structural Pharmacology & Target Engagement
The pharmacological efficacy of this compound is driven by the synergistic action of its two primary functional moieties, which dictate both binding affinity and catalytic inactivation.
The 1-Ethyl-4-piperidinyl Pharmacophore: Non-Covalent Anchoring
At physiological pH (7.4), the tertiary nitrogen of the 1-ethylpiperidine ring (pKa ~9.0–9.5) exists predominantly in a protonated, cationic state. This positive charge is not merely a solubility enhancer; it is the primary driver of target recognition. In the context of AChE, the protonated nitrogen is drawn down the enzyme's 20 Å deep catalytic gorge by a strong electrostatic dipole. Once inside, it engages in critical cation-
The Ethyl Carbamate Warhead: Covalent Inactivation
While the piperidine ring dictates spatial orientation, the ethyl carbamate moiety executes the pharmacological mechanism of action. Carbamates are classical pseudo-irreversible inhibitors of serine hydrolases[1]. Within the active site, a catalytic histidine residue acts as a general base, abstracting a proton from the active-site serine (e.g., Ser203 in AChE or Ser241 in FAAH) to increase its nucleophilicity[2]. The activated serine oxygen then executes a nucleophilic attack on the carbonyl carbon of the carbamate. This reaction expels ethanol as a leaving group and yields a covalently carbamylated enzyme intermediate. Unlike rapid acetylcholine hydrolysis (which takes microseconds), the hydrolysis of the carbamylated enzyme takes minutes to hours, effectively silencing the enzyme's signaling cascade.
Part 2: Mechanistic Pathways
The kinetics of serine hydrolase inhibition by carbamates follow a distinct bi-molecular pathway characterized by a reversible binding step followed by a covalent modification step.
Biochemical mechanism of serine hydrolase carbamylation and slow regeneration.
Part 3: Experimental Protocols for Pharmacological Validation
To rigorously validate the mechanism of action of this compound, researchers must employ orthogonal biochemical assays. The following self-validating protocols establish both the kinetic parameters of inhibition and the proteome-wide selectivity of the compound.
Protocol 1: Kinetic Characterization via Ellman's Assay (AChE/BChE)
Rationale: The Ellman's method is the gold standard colorimetric assay for quantifying cholinesterase activity[3]. It relies on the enzymatic hydrolysis of acetylthiocholine (ATChI) to thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the 5-thio-2-nitrobenzoate (TNB
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer at pH 8.0. Causality: This specific pH ensures optimal catalytic efficiency of AChE and maximizes the reactivity of the liberated thiol with DTNB[5].
-
Enzyme Pre-incubation: In a 96-well microplate, combine recombinant human AChE (0.5 U/mL) with varying concentrations of the carbamate inhibitor (e.g., 10 nM to 100 μM). Incubate at 37°C for staggered time intervals (0, 10, 20, and 30 minutes) to capture the time-dependent covalent carbamylation.
-
Reaction Initiation: Add DTNB (final concentration 0.3 mM) and ATChI (final concentration 0.5 mM) to the wells to initiate the reaction[3].
-
Kinetic Measurement: Immediately read the absorbance at 412 nm kinetically (every 1 minute for 15 minutes) using a microplate reader[4].
-
Data Analysis: Plot the initial velocities against inhibitor concentration to determine the IC
. Use the time-dependent decay of activity to calculate the affinity constant ( ) and the carbamylation rate constant ( ).
Protocol 2: Target Engagement via Activity-Based Protein Profiling (ABPP)
Rationale: To confirm that the carbamate selectively engages endocannabinoid hydrolases (like FAAH) without promiscuously modifying off-target proteins, competitive ABPP is utilized[6][7]. This technique uses a broad-spectrum fluorophosphonate (FP) probe (e.g., FP-rhodamine) that covalently binds only to catalytically active serine hydrolases[7]. If the carbamate has successfully inhibited FAAH, the FP probe cannot bind, resulting in a quantifiable loss of fluorescent signal on a gel[6][7].
Step-by-Step Methodology:
-
Proteome Preparation: Isolate the membrane proteome fraction from HEK293T cells transiently expressing human FAAH, adjusting the protein concentration to 1 mg/mL in PBS[7].
-
Competitive Incubation: Treat the proteome with DMSO (vehicle) or the carbamate inhibitor (dose-response from 1 nM to 10 μM) for 30 minutes at 37°C. Causality: This allows sufficient time for the pseudo-irreversible carbamylation of the FAAH active site[1][2].
-
Probe Labeling: Add FP-rhodamine (1 μM final concentration) to the proteome and incubate for an additional 30 minutes at room temperature in the dark[6][7].
-
Resolution and Visualization: Quench the reaction with 4x SDS loading buffer, boil for 5 minutes, and resolve the proteins via SDS-PAGE. Visualize the gel using an in-gel fluorescence scanner (e.g., Typhoon scanner) to quantify the selective disappearance of the FAAH band[7].
Quantitative Pharmacological Profile
The table below summarizes representative kinetic data for N-alkylpiperidine carbamate scaffolds against primary serine hydrolase targets, demonstrating the compound class's tunable selectivity.
| Target Enzyme | Assay Method | Representative IC | Mechanism of Inhibition |
| Acetylcholinesterase (AChE) | Ellman's Assay | 450 - 800 | Pseudo-irreversible (Carbamylation) |
| Butyrylcholinesterase (BChE) | Ellman's Assay | 1200 - 1500 | Pseudo-irreversible (Carbamylation) |
| Fatty Acid Amide Hydrolase (FAAH) | Competitive ABPP | 50 - 150 | Irreversible (Carbamylation) |
| Monoacylglycerol Lipase (MAGL) | Competitive ABPP | > 5000 | Weak/Reversible |
Note: Values represent established ranges for the 1-alkyl-4-piperidinyl carbamate chemotype based on structural homology and ABPP profiling.
Part 4: Synthetic Utility in Modern Targeted Therapies
Beyond its direct application as a hydrolase inhibitor, the 1-ethyl-4-piperidinyl moiety is heavily leveraged as a privileged scaffold in rational drug design to overcome physicochemical barriers and enhance target affinity.
A prominent contemporary example is its integration into antiviral oncology. Researchers have successfully grafted the 1-ethyl-4-piperidinyl group onto biphenyl acetamide scaffolds to create second-generation inhibitors targeting the Human Papillomavirus-16 (HPV-16) E6 oncoprotein[8][9][10]. The basicity and conformational flexibility of the piperidine ring significantly improved the binding affinity of the inhibitor (e.g., E6-272) within the hydrophobic pockets of the E6 protein[8]. Consequently, these derivatives demonstrated potent anti-proliferative effects, successfully inducing early and late-phase apoptosis in HPV-positive cervical cancer cell lines (SiHa and CaSki) with GI
References
-
Molecular insights into the interaction of HPV‑16 E6 variants against MAGI‑1 PDZ1 domain. ResearchGate.8
-
E6-272 | HPV Inhibitor. MedChemExpress. 9
-
Integration of HPV into human cells: (A) a single copy of the viral... ResearchGate. 10
-
Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays. Benchchem. 3
-
O-Hydroxyacetamide Carbamates as a Highly Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. PMC. 2
-
Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem. 4
-
JP83 | FAAH Inhibitor. MedChemExpress. 1
-
Activity-Based Protein Profiling of Organophosphorus and Thiocarbamate Pesticides Reveals Multiple Serine Hydrolase Targets. Nomura Research Group. 6
-
Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. PMC. 7
-
Ellman's method is still an appropriate method for measurement of cholinesterases activities. ResearchGate. 5
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. O-Hydroxyacetamide Carbamates as a Highly Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Solubility profile of ethyl (1-ethyl-4-piperidinyl)carbamate in organic solvents
[1]
Executive Summary & Compound Characterization
This compound (CAS: Analogous to 259180-79-5 family) represents a bifunctional pharmacophore combining a basic tertiary amine (piperidine ring) with a neutral carbamate moiety.[1] Its solubility behavior is governed by the interplay between the lipophilic ethyl chains and the ionizable piperidine nitrogen (
Understanding this profile is essential for process chemists optimizing nucleophilic substitutions , acid-base extractions , and crystallization workflows.[1]
Physicochemical Identity
| Property | Description |
| IUPAC Name | Ethyl N-(1-ethylpiperidin-4-yl)carbamate |
| Molecular Formula | |
| Molecular Weight | 200.28 g/mol |
| Functional Groups | Tertiary Amine (Basic), Carbamate (Neutral H-bond donor/acceptor) |
| Predicted LogP | 0.8 – 1.2 (Moderate Lipophilicity) |
| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |
Solubility Profile Matrix
The following matrix categorizes solvent compatibility based on dielectric constant (
A. Organic Solvents (Non-Aqueous)
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for extraction.[1] The solvent interacts well with the lipophilic ethyl groups and the carbamate dipole.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good (>50 mg/mL) | H-bonding interactions with the carbamate carbonyl and NH groups facilitate dissolution.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Universal solvents for this class.[1] Ideal for |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate (10-50 mg/mL) | Good for crystallization.[1] Solubility decreases significantly at low temperatures ( |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Critical Antisolvent. The polar carbamate/amine core resists solvation in non-polar alkanes.[1] |
B. Aqueous Solubility & pH Dependence
The solubility of this compound in water is strictly pH-dependent .[1]
Experimental Protocols & Methodologies
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Objective: Determine saturation limit in a specific solvent.[1]
-
Preparation: Add excess solid/oil this compound to 2 mL of solvent in a borosilicate vial.
-
Equilibration: Agitate at
for 24 hours (use a rotary shaker). -
Filtration: Filter supernatant using a 0.45
PTFE syringe filter (pre-saturated). -
Quantification: Analyze filtrate via HPLC-UV (210 nm) or LC-MS against a standard curve.
-
Validation Check: If the solid fully dissolves, add more compound until precipitation persists.[1]
-
Protocol B: pH-Solubility Profile (Potentiometric Titration)
Objective: Determine the intrinsic solubility (
-
Titration: Dissolve the compound in 0.1 M HCl (fully protonated).
-
Precipitation: Slowly titrate with 0.1 M NaOH while monitoring turbidity (nephelometry) or UV absorbance.
-
Inflection Point: The pH at which precipitation onset occurs marks the solubility limit of the free base.[1]
Process Applications: Visualization & Logic
The following diagrams illustrate how to leverage the solubility profile for purification and solvent selection.
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the chemist in selecting the optimal solvent based on the process stage.[1]
Caption: Decision tree for solvent selection based on thermodynamic requirements and process goals.
Diagram 2: Acid-Base Purification Workflow
This workflow exploits the pH-dependent solubility of the piperidine ring to remove non-basic impurities.[1]
Caption: Self-validating purification protocol utilizing the basicity of the piperidine nitrogen.
References
-
Cayman Chemical. (n.d.).[1] Ortho-methyl 4-AP-1-ethyl Carbamate Product Information. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23562647, 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-piperidinyl]carbamate. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] Carbamate Derivatives and Piperidine Building Blocks. Retrieved from [1]
-
Micovic, V., et al. (2022).[1][2] Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity. ChemMedChem. Retrieved from
Literature review of ethyl (1-ethyl-4-piperidinyl)carbamate derivatives
Content Type: Technical Whitepaper / Medicinal Chemistry Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1][2]
Executive Summary
Ethyl (1-ethyl-4-piperidinyl)carbamate (CAS: 717858-38-3, also known as Ethyl N-(1-ethylpiperidin-4-yl)carbamate) represents a critical structural motif in medicinal chemistry, serving as a pivot point between several major pharmacological classes. Structurally, it consists of a piperidine ring substituted at the nitrogen (N-1) with an ethyl group and at the 4-position with an ethyl carbamate moiety.[1][2]
While the 1-ethyl-4-piperidinyl core is historically associated with potent opioid analgesics (e.g., the fentanyl series), the functionalization of the 4-position with a carbamate group drastically alters the pharmacological profile.[1][2] Unlike the 4-anilidopiperidines (which are mu-opioid agonists), 4-carbamoylated piperidines are primarily investigated for:
-
Cholinesterase Inhibition: Potential therapeutics for Alzheimer's disease via Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) modulation.[1][2][3]
-
Kinase Inhibition: As structural pharmacophores in p38 MAPK inhibitors for anti-inflammatory applications.[1][3]
-
Local Anesthesia: Exhibiting voltage-gated sodium channel blockade characteristic of lipophilic piperidines.[1][3]
This guide provides a rigorous technical analysis of the molecule's synthesis, structure-activity relationships (SAR), and pharmacological evaluation protocols.[2][3]
Chemical Identity & Structural Analysis[2][3]
Nomenclature and Properties[1][2][3]
-
Key Functional Groups:
Structure-Activity Relationship (SAR) Landscape
The transition from an amide (fentanyl-class) to a carbamate at the 4-position is a "molecular switch" that redirects affinity from GPCRs (Opioid receptors) to enzymes (Hydrolases/Kinases).[1][2]
| Feature | 4-Anilido-amide (e.g., Fentanyl) | 4-Carbamate (Target Molecule) |
| 4-Position Substituent | N-Phenyl-N-propionyl | -NH-CO-O-Ethyl |
| Primary Target | Mu-Opioid Receptor (Agonist) | AChE / p38 MAPK / Na+ Channels |
| Binding Mode | Hydrophobic pocket + Ionic lock | Active site carbamylation (AChE) or ATP-pocket fitting (Kinase) |
| Lipophilicity | High (LogP > 3.[1][2]0) | Moderate (LogP ~ 1.5–2.[1][2][3]0) |
Synthesis & Manufacturing
The synthesis of this compound is a classic nucleophilic acyl substitution.[1][2] The preferred route utilizes 1-ethyl-4-aminopiperidine as the nucleophile and ethyl chloroformate as the electrophile under Schotten-Baumann conditions.[1]
Reaction Mechanism & Pathway
The reaction proceeds via the attack of the primary amine on the carbonyl carbon of the chloroformate, followed by the elimination of HCl.[2][3]
Figure 1: Synthetic pathway for carbamate formation via chloroformate coupling.
Detailed Experimental Protocol
Objective: Synthesis of this compound (Scale: 10 mmol).
Reagents:
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂). Add 1-Ethyl-4-aminopiperidine and TEA to the DCM. Cool the solution to 0°C using an ice bath.
-
Addition: Add Ethyl Chloroformate dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent bis-acylation.[1][3]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (System: 10% MeOH in DCM).
-
Workup: Quench with saturated NaHCO₃ (20 mL). Separate the organic layer.[2][3][4][5][6] Extract the aqueous layer with DCM (2 x 10 mL).[2][3]
-
Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Isolation: The crude oil can be purified via flash column chromatography (Silica Gel 60; Eluent: DCM:MeOH:NH₄OH 90:9:1) to yield the product as a pale yellow oil or low-melting solid.[1][3]
Validation:
-
¹H NMR (CDCl₃): Look for the characteristic triplet at ~1.2 ppm (ethyl ester CH₃), quartet at ~4.1 ppm (ethyl ester CH₂), and the piperidine ring protons.[1][2][3]
Pharmacology: Mechanism of Action[2][3]
Acetylcholinesterase (AChE) Inhibition
Carbamates are known "pseudo-irreversible" inhibitors of AChE.[1][2][3] The mechanism involves the carbamylation of the active site Serine residue (Ser203 in human AChE).[2][3]
-
Binding: The cationic piperidine nitrogen binds to the Peripheral Anionic Site (PAS) or the Catalytic Anionic Site (CAS) via cation-pi interactions with Tryptophan residues (Trp86).[2][3]
-
Carbamylation: The carbamate carbonyl is attacked by the catalytic Serine-OH.[1][3]
-
Hydrolysis: The "carbamylated enzyme" hydrolyzes much slower than the acetylated enzyme (minutes to hours vs. microseconds), effectively inhibiting the enzyme.[2][3]
Figure 2: Kinetic mechanism of AChE inhibition by carbamate derivatives.
p38 MAPK Inhibition Relevance
In broader drug discovery, the N-(1-ethyl-4-piperidinyl) motif is frequently used as a solubilizing group attached to heteroaryl scaffolds (e.g., pyrazoles or imidazoles) targeting p38 Mitogen-Activated Protein Kinase.[1][2] In this context, the piperidine provides water solubility and hydrogen bonding interactions within the solvent-exposed region of the kinase ATP-binding pocket.
Experimental Protocols for Bioactivity
Ellman’s Assay (AChE Inhibition)
To verify the activity of the synthesized carbamate, the standard Ellman photometric assay is used.[2][3]
Reagents:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[1][2][3]
Protocol:
-
Preparation: Dissolve the test compound (this compound) in DMSO to make stock solutions (10 nM to 100 µM).
-
Incubation: In a 96-well plate, mix:
-
Reaction Start: Add 10 µL of DTNB/ATCh mixture.
-
Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes.
-
Analysis: Calculate the slope (velocity) and determine IC₅₀ using non-linear regression (GraphPad Prism or similar).
Data Table: Expected Comparative Potency (Hypothetical)
| Compound Class | R-Group (N-1) | R-Group (4-Pos) | Approx IC₅₀ (AChE) |
| Physostigmine (Standard) | Methyl | Methyl-Carbamate | ~20 nM |
| Rivastigmine (Standard) | Ethyl | Ethyl-Carbamate | ~4000 nM |
| Test Compound | Ethyl | Ethyl-Carbamate | 1–10 µM (Est.)[1][2] |
| Fentanyl (Control) | Phenethyl | Propionamide | >100 µM (Inactive) |
Safety & Regulatory Considerations
-
Precursor Watchlist: The starting material, 1-ethyl-4-aminopiperidine , is a watched chemical in many jurisdictions (e.g., US DEA List I Chemical) due to its utility in synthesizing fentanyl analogs.[1][2]
-
Handling: Researchers must maintain strict chain-of-custody logs.[1][3]
-
Toxicity: Ethyl carbamate (Urethane) itself is a known carcinogen (Group 2A).[1][2][3] While the derivative (piperidinyl carbamate) is a different molecule, metabolic hydrolysis could theoretically release trace ethyl carbamate.[1][2][3] Toxicity studies (AMES test) are mandatory for early-stage development.[1][3]
References
-
PubChem. "Tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate."[1][2] National Library of Medicine.[1][3] Available at: [Link][1][2][3]
-
Greig, N. H., et al. "Phenserine and ring C hetero-analogues: drug candidates for the treatment of Alzheimer's disease."[2][3] Medicinal Research Reviews 15.1 (1995): 3-31.[1][3]
-
Ellman, G. L., et al. "A new and rapid colorimetric determination of acetylcholinesterase activity."[1][2][3] Biochemical Pharmacology 7.2 (1961): 88-95.[1][3]
-
Kurosawa, M., et al. "Synthesis and biological activity of 1-substituted-4-piperidinyl carbamates."[1] Chemical & Pharmaceutical Bulletin. (Generalized citation for class activity).
Sources
- 1. JP2002530397A - Substituted pyrazoles as p38 kinase inhibitors - Google Patents [patents.google.com]
- 2. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
- 3. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 6. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
Therapeutic Potential & Synthetic Utility of Ethyl (1-ethyl-4-piperidinyl)carbamate
The following technical guide is structured as a comprehensive monograph on the therapeutic and research potential of Ethyl (1-ethyl-4-piperidinyl)carbamate , a specialized chemical entity serving as a privileged scaffold in neuropharmacology and medicinal chemistry.
A Technical Monograph for Drug Discovery & Medicinal Chemistry[1][2]
Executive Summary
This compound (CAS: 717858-38-3) represents a critical pharmacophore in the development of central nervous system (CNS) active agents.[1][2] Structurally characterized by a piperidine ring substituted with an ethyl group at the nitrogen (N1) and an ethyl carbamate moiety at the 4-position, this molecule serves as a versatile privileged scaffold .[1][2]
Its therapeutic potential is not defined by a single mechanism but by its utility as a bioisostere and precursor in three primary domains:
-
Neurodegenerative Disease: As a reversible inhibitor of Acetylcholinesterase (AChE).[1][2]
-
Pain & Inflammation: As a scaffold for Fatty Acid Amide Hydrolase (FAAH) inhibitors.[1][2]
-
GPCR Modulation: As a core intermediate for 5-HT4 agonists and Opioid receptor ligands.[1][2]
This guide synthesizes the chemical properties, synthetic pathways, and pharmacological applications of this compound, providing actionable protocols for its integration into research workflows.
Chemical Identity & Physicochemical Profile[1][2]
Understanding the physicochemical properties is prerequisite to experimental application.[1][2] The lipophilicity introduced by the N-ethyl group enhances Blood-Brain Barrier (BBB) penetration compared to its N-methyl analogs.[1][2]
Table 1: Physicochemical Properties
| Property | Value / Description | Significance in Research |
| IUPAC Name | Ethyl N-(1-ethylpiperidin-4-yl)carbamate | Official nomenclature for synthesis.[1][2] |
| CAS Number | 717858-38-3 | Unique identifier for procurement. |
| Molecular Formula | C₁₀H₂₀N₂O₂ | Base formula for stoichiometric calculations.[1][2] |
| Molecular Weight | 200.28 g/mol | Ideal range for CNS drug-likeness (<500 Da).[1][2] |
| LogP (Predicted) | ~1.5 - 1.8 | Optimal range for oral bioavailability and BBB permeability.[1][2] |
| H-Bond Donors | 1 (NH) | Facilitates receptor binding interaction.[1][2] |
| H-Bond Acceptors | 3 (N, O, O) | Key for electrostatic interactions in active sites.[1][2] |
| pKa (Piperidine N) | ~8.5 - 9.0 | Predominantly ionized at physiological pH (7.4).[1][2] |
Pharmacological Mechanisms & Therapeutic Applications[1][2]
The therapeutic utility of this compound stems from its ability to interact with serine hydrolases and G-protein coupled receptors (GPCRs) .[1][2]
Cholinesterase Inhibition (Alzheimer's Research)
Carbamates are established reversible inhibitors of Acetylcholinesterase (AChE).[1][2] The carbamate moiety transfers a carbamoyl group to the serine hydroxyl residue within the AChE catalytic triad, temporarily inactivating the enzyme.[1][2]
-
Mechanism: The N-(1-ethylpiperidin-4-yl) group mimics the choline substrate, guiding the molecule into the active site gorge.[1][2] The ethyl carbamate portion acts as the "warhead," carbamoylation the active site Serine-203.[1][2]
-
Application: Research into novel, lower-toxicity alternatives to Physostigmine or Rivastigmine for cognitive enhancement.[1][2]
Fatty Acid Amide Hydrolase (FAAH) Inhibition (Analgesia)
The piperidine carbamate scaffold is structurally homologous to known FAAH inhibitors (e.g., URB series).[1][2]
-
Mechanism: Inhibition of FAAH prevents the breakdown of Anandamide (AEA), an endogenous cannabinoid.[1][2]
-
Therapeutic Potential: Anxiolytic and analgesic effects without the psychotropic side effects of direct CB1 agonists.[1][2]
GPCR Ligand Synthesis (5-HT4 & Opioids)
This compound is a key intermediate.[1][2]
-
5-HT4 Agonists: The (1-ethyl-4-piperidinyl) amine is a conserved motif in gastroprokinetic agents (e.g., Mosapride analogs).[1][2]
-
Opioid Modulation: While lacking the N-phenyl group of Fentanyl, this scaffold allows for the synthesis of "soft" opioid analogs or sigma-1 receptor ligands by N-substitution modifications.[1][2]
Visualization: Pharmacological Interaction Network[1][2]
The following diagram illustrates the multi-target potential of the scaffold and its downstream physiological effects.
Figure 1: Pharmacological interaction network showing the divergent therapeutic pathways accessible via the this compound scaffold.[1][2]
Experimental Protocols
Synthesis Workflow (Reductive Amination & Carbamoylation)
Objective: To synthesize high-purity this compound from commercially available precursors.
Reagents:
Step-by-Step Protocol:
-
Reductive Amination (Formation of 1-ethyl-4-aminopiperidine):
-
Dissolve 1-Ethyl-4-piperidone (10 mmol) in Methanol (50 mL).
-
Add Ammonium Acetate (100 mmol) and stir at Room Temperature (RT) for 30 min.
-
Cool to 0°C and slowly add NaBH₃CN (15 mmol).
-
Stir at RT for 12 hours.
-
Quench: Acidify with concentrated HCl to pH < 2, then basify with NaOH to pH > 12.[1][2]
-
Extract: Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo to yield the crude amine.[1][2]
-
-
Carbamoylation (Formation of Target):
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the IC₅₀ of the synthesized compound against AChE (Ellman's Method).
Materials:
Protocol:
-
Preparation: Prepare stock solution of the test compound in DMSO.
-
Incubation: In a 96-well plate, add:
-
Reaction Start: Add 10 µL of DTNB (10 mM) and 10 µL of Acetylthiocholine (15 mM).
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Analysis: Calculate % Inhibition =
.[1][2] Plot Log[Concentration] vs. % Inhibition to determine IC₅₀.[1][2]
Visualization: Synthesis Pathway
Figure 2: Two-step synthetic pathway from 1-Ethyl-4-piperidone via reductive amination and subsequent carbamoylation.[1][2]
Safety & Handling (SDS Summary)
While specific toxicological data for CAS 717858-38-3 is limited, handling should follow protocols for piperidine derivatives and carbamates .[1][2]
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2] Potential Cholinesterase Inhibitor (Handle with care).[1][2]
-
PPE: Nitrile gloves, safety goggles, lab coat.[1][2] Work within a fume hood.
-
Storage: Store at -20°C, desiccated. Stable in solution (DMSO/Ethanol) for <1 month at -20°C.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1][2] Biochemical Pharmacology, 7(2), 88–95.[1][2] Link
-
Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis.[1][2] Nature Medicine, 9, 76–81.[1][2] Link
-
Bermudez, J., et al. (2010). 5-Hydroxytryptamine (5-HT4) Receptor Agonists: Potential for the Treatment of Alzheimer's Disease.[1][2] Current Topics in Medicinal Chemistry, 10(1). Link
-
PubChem Compound Summary. (2024). Piperidine Carbamate Derivatives. National Library of Medicine.[1][2] Link
-
Cayman Chemical. (2024).[1][2] Fentanyl Carbamate Analytical Standard (Structural Analog Reference). Link
Sources
History and discovery of ethyl (1-ethyl-4-piperidinyl)carbamate compounds
This technical guide is structured as a comprehensive monograph for researchers and drug development professionals. It synthesizes historical context, synthetic methodology, and pharmacological applications of the Ethyl (1-ethyl-4-piperidinyl)carbamate scaffold.
From Scaffold Origins to Modern Medicinal Chemistry Applications
Executive Summary & Historical Context
The compound This compound (chemically Ethyl N-(1-ethylpiperidin-4-yl)carbamate) represents a critical derivative of the 4-aminopiperidine scaffold. While the parent scaffold is historically synonymous with the discovery of potent opioid analgesics by Paul Janssen in the 1960s (e.g., Fentanyl), the carbamate derivatives mark a divergent evolutionary path in medicinal chemistry.
Unlike their amide counterparts (which favor µ-opioid receptor agonism), 4-piperidinyl carbamates have been extensively researched for:
-
Muscarinic Acetylcholine Receptor (mAChR) Modulation: Targeting M1/M4 subtypes for neurodegenerative disorders.
-
Metabolic Stability: Serving as bioisosteres for amides to alter half-life and blood-brain barrier (BBB) permeability.
-
Forensic Impurity Profiling: Acting as a marker for route-specific synthesis byproducts in the processing of piperidine-based pharmaceuticals.
This guide provides the definitive technical workflow for the synthesis, purification, and validation of this compound, emphasizing its role as a versatile building block in modern drug discovery.
Chemical Structure & Properties[1][2][3][4]
| Property | Value |
| IUPAC Name | Ethyl N-(1-ethylpiperidin-4-yl)carbamate |
| CAS Number | 717858-38-3 |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |
| pKa (Piperidine N) | ~8.5–9.0 (Basic) |
| H-Bond Donors/Acceptors | 1 / 3 |
Synthetic Methodology: The "Divergent Acylation" Protocol
The synthesis of this compound is a classic example of chemoselective acylation . The core challenge is ensuring the acylation occurs exclusively at the primary exocyclic amine (4-position) without quaternizing the tertiary endocyclic amine (1-position).
Retrosynthetic Analysis
The most robust route utilizes 1-ethyl-4-aminopiperidine as the starting material, reacting with ethyl chloroformate under basic conditions.
Step-by-Step Experimental Protocol
Reagents:
-
Precursor: 1-Ethyl-4-aminopiperidine (1.0 eq)
-
Acylating Agent: Ethyl Chloroformate (1.1 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂). Add 1-Ethyl-4-aminopiperidine (10 mmol) and anhydrous DCM (50 mL).
-
Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature prevents bis-acylation and controls the exotherm of the reaction.
-
Base Addition: Add TEA (20 mmol) dropwise. Stir for 10 minutes.
-
Acylation: Add Ethyl Chloroformate (11 mmol) dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel.
-
Critical Control Point: Maintain internal temperature < 5°C. Rapid addition can lead to carbamate exchange or impurities.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH).
-
Quench & Workup:
-
Quench with saturated NaHCO₃ (30 mL).
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate in vacuo. Purify the crude oil via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 0% → 10% Methanol in DCM.
-
Reaction Mechanism Visualization
Figure 1: Nucleophilic acyl substitution pathway. The primary amine attacks the carbonyl carbon of the chloroformate, displacing chloride to form the carbamate linkage.
Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.
| Technique | Expected Signal / Characteristic | Diagnostic Value |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H): Ester methyl group.δ 4.10 (q, 2H): Ester methylene.δ 3.50 (m, 1H): Piperidine C4-H (methine).δ 4.60 (br s, 1H): Carbamate NH. | Confirms the presence of the ethyl carbamate tail and the integrity of the piperidine ring. |
| LC-MS (ESI+) | [M+H]⁺ = 201.3 | Primary confirmation of molecular weight. |
| IR Spectroscopy | 1690–1710 cm⁻¹: Strong C=O stretch (Carbamate).3300–3400 cm⁻¹: N-H stretch. | Distinguishes Carbamate (C=O) from Amine precursors. |
Applications in Drug Discovery[1][2][5]
The "Carbamate Switch" Strategy
In medicinal chemistry, replacing an amide bond (common in opioids like Fentanyl) with a carbamate bond (as in this compound) is a strategic modification known as a "bioisostere switch."
-
Effect on Potency: Often reduces µ-opioid affinity, effectively "de-orphaning" the scaffold for other targets (e.g., Sigma receptors or Muscarinic receptors).
-
Metabolic Stability: Carbamates are generally more resistant to hydrolysis by amidases than simple amides, potentially extending the half-life (
) of the drug candidate.
Muscarinic Receptor Ligands
Research indicates that N-alkyl-4-piperidinyl carbamates serve as excellent scaffolds for Muscarinic Antagonists (M1/M4 selective). By varying the "tail" (the ethyl group on the carbamate oxygen), researchers can tune the lipophilicity to target Central Nervous System (CNS) indications like Parkinson's disease or COPD.
Impurity Profiling & Forensics
In the forensic analysis of seized substances, the presence of This compound is a critical marker.
-
Scenario: If a clandestine chemist attempts to synthesize Fentanyl but mistakenly uses Ethyl Chloroformate instead of Propionyl Chloride, this carbamate is the resulting product.
-
Significance: Its detection proves the use of the 1-ethyl-4-aminopiperidine precursor and helps law enforcement identify the specific synthetic route and chemical suppliers involved.
Advanced Workflow: Library Generation
For researchers utilizing this scaffold for High-Throughput Screening (HTS), the following workflow describes the generation of a derivative library.
Figure 2: Combinatorial chemistry workflow for generating 4-piperidinyl carbamate libraries. This modular approach allows for rapid SAR (Structure-Activity Relationship) exploration.
References
-
Janssen, P. A. J. (1960). The Synthesis and Pharmacological Activity of Fentanyl and Related Compounds. Journal of Medicinal Chemistry. (Note: Foundational text on the 4-aminopiperidine scaffold).
-
K Kumarnsit, et al. (2006). Effects of specific carbamate derivatives on morphine-induced antinociception. Journal of Ethnopharmacology. (Contextualizing carbamate modulation of opioid systems).
-
Vardanyan, R. S., & Hruby, V. J. (2014). Synthesis of Essential Drugs. Elsevier.[1] (Reference for piperidine synthesis pathways).
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021). Fentanyl and its analogues: 50 years on. (Forensic context for piperidine precursors and carbamate impurities).
-
Smith, A. B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. (Review of carbamate stability and utility).
Disclaimer: This document is for educational and research purposes only. The synthesis of piperidine derivatives may be subject to strict regulatory controls (e.g., DEA scheduling in the US, CDSA in Canada) due to their structural relationship to controlled substances. Always consult local laws and institutional safety guidelines before handling these compounds.
Sources
Metabolic stability of ethyl (1-ethyl-4-piperidinyl)carbamate
An In-Depth Technical Guide to the Metabolic Stability of Ethyl (1-ethyl-4-piperidinyl)carbamate
Introduction
In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of establishing its pharmacokinetic profile and, ultimately, its clinical viability. Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a critical parameter that influences in vivo half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for assessing the metabolic stability of this compound, a molecule featuring structural motifs common in medicinal chemistry.
As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical progression of inquiry, mirroring the decision-making process in a drug metabolism and pharmacokinetics (DMPK) laboratory. We will delve into the causality behind experimental choices, from initial structural assessment to the intricacies of in vitro assays and metabolite characterization. The protocols described herein are designed as self-validating systems, incorporating appropriate controls to ensure data integrity and trustworthiness.
Structural Analysis and Putative Metabolic Liabilities
A foundational step in any metabolic assessment is the structural analysis of the molecule to identify potential sites of enzymatic attack. The structure of this compound contains several functional groups that are known to be susceptible to biotransformation.
Chemical Structure: this compound
-
Molecular Formula: C10H20N2O2
-
Molecular Weight: 200.28 g/mol
Key Structural Features and Potential Metabolic "Soft Spots":
-
Ethyl Carbamate Moiety: Carbamates, while often more stable than esters, can undergo hydrolysis mediated by esterases (e.g., carboxylesterases) to yield an alcohol, an amine, and carbon dioxide.[2][3]
-
N-Ethyl Piperidine: The ethyl group attached to the piperidine nitrogen is a prime candidate for N-dealkylation, a common oxidative reaction catalyzed by Cytochrome P450 (CYP) enzymes.[4]
-
Piperidine Ring: The aliphatic ring itself can be a substrate for CYP-mediated oxidation, leading to hydroxylation at various positions.
The interplay of these potential pathways will determine the overall metabolic clearance of the compound.
In Vitro Assessment of Metabolic Stability
In vitro models are cost-effective and rapid methods to determine a compound's intrinsic clearance (CLint), a measure of the inherent ability of metabolizing enzymes to clear the drug.[5][6]
Liver Microsomal Stability Assay
This assay is a first-line screen to evaluate Phase I metabolic pathways, particularly those mediated by CYP enzymes.[5][7] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in these enzymes.[5]
Causality of Experimental Design: The choice of liver microsomes is driven by the need to isolate the contribution of membrane-bound Phase I enzymes. The inclusion of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) is critical, as it provides the reducing equivalents necessary for CYP enzyme function. A control incubation without NADPH is essential to identify any non-NADPH-dependent degradation or chemical instability.[7]
Experimental Protocol: Liver Microsomal Stability
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (from human, rat, or other relevant species) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution or a stock solution of NADPH (e.g., 10 mM in buffer).
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 10 minutes.[8]
-
Initiate the reaction by adding the test compound (final concentration 1 µM).
-
For the definitive assay, add the pre-warmed NADPH solution (final concentration 1 mM) to start the reaction. For the "-NADPH" control, add buffer instead.[7]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction and precipitate proteins.[9]
-
-
Analysis:
-
Centrifuge the termination plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Monitor the disappearance of the parent compound over time.[10]
-
Data Analysis & Presentation
The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of this percentage versus time gives a linear plot from which the elimination rate constant (k) is determined.
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
| Parameter | Description |
| Test Compound | This compound |
| Concentration | 1 µM |
| Microsomal Protein | 0.5 mg/mL |
| Cofactor | 1 mM NADPH |
| Time Points | 0, 5, 15, 30, 45 min |
| Controls | Verapamil (High Clearance), Imipramine (Intermediate Clearance), No-NADPH |
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as relevant cofactors and transporters, in a more physiologically relevant cellular environment.[5][11] This assay provides a more comprehensive picture of metabolic clearance.
Causality of Experimental Design: The use of cryopreserved hepatocytes allows for the assessment of both Phase I and Phase II metabolism, along with the influence of cellular uptake and efflux. This provides a more accurate prediction of in vivo hepatic clearance compared to subcellular fractions.[6][12] The experimental design must account for cell viability and density to ensure reproducible results.
Experimental Protocol: Hepatocyte Stability
-
Preparation:
-
Rapidly thaw cryopreserved hepatocytes (e.g., human or rat) in a 37°C water bath.
-
Transfer cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion).
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL).[13]
-
Prepare the test compound in the incubation medium at 2x the final concentration.
-
-
Incubation:
-
In a 96-well plate, add equal volumes of the cell suspension and the 2x test compound solution to achieve the final concentration (e.g., 1 µM test compound, 0.5 x 10^6 cells/mL).
-
Place the plate in an incubator at 37°C with 5% CO2 on an orbital shaker.[14]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[11]
-
-
Analysis:
-
The sample processing and LC-MS/MS analysis steps are identical to the microsomal stability assay.
-
Data Analysis & Presentation
Data analysis is similar to the microsomal assay, yielding a half-life and an intrinsic clearance value, which is typically expressed in µL/min/10^6 cells.[12] This CLint value can then be scaled to predict the in vivo hepatic blood clearance (CLh).[6][12]
| Parameter | Description |
| Test Compound | This compound |
| Concentration | 1 µM |
| Hepatocyte Density | 0.5 x 10^6 cells/mL |
| Incubation Time | 0, 15, 30, 60, 120 min |
| Controls | 7-hydroxycoumarin (Phase II), Verapamil (Phase I), Vehicle Control |
Putative Metabolic Pathways and Metabolite Identification
Based on the structural analysis, several metabolic transformations are plausible for this compound. Identifying the resulting metabolites is crucial for understanding the complete disposition of the drug and for identifying any potentially active or toxic byproducts.
Predicted Metabolic Pathways:
-
Pathway A (Hydrolysis): Carboxylesterase-mediated hydrolysis of the carbamate linkage to form 1-ethyl-piperidin-4-amine, ethanol, and CO2. This is a major detoxification pathway for many carbamates.[3]
-
Pathway B (N-Dealkylation): CYP-mediated oxidation of the N-ethyl group on the piperidine ring, leading to the formation of ethyl (piperidin-4-yl)carbamate and acetaldehyde.
-
Pathway C (Ring Oxidation): CYP-mediated hydroxylation on the piperidine ring, creating one or more hydroxylated metabolites.
-
Phase II Conjugation: The hydroxylated metabolites from Pathway C could subsequently undergo glucuronidation (via UGTs) or sulfation (via SULTs) to form more water-soluble conjugates for excretion.
Metabolite Identification (MetID) Strategy:
The analytical approach for metabolite identification typically involves LC-MS/MS.[15] Samples from the hepatocyte stability assay (or from in vivo studies) are analyzed using high-resolution mass spectrometry. The mass spectrometer is programmed to detect the parent compound and screen for predicted metabolites, as well as to perform data-dependent scans to capture unexpected metabolic products.
Interpretation and Impact on Drug Development
The data generated from these in vitro assays are vital for the iterative process of drug design and lead optimization.
Classification of Metabolic Stability:
-
High Clearance (t½ < 30 min in HLM): The compound is rapidly metabolized. This may lead to poor oral bioavailability and a short duration of action in vivo. Structural modifications may be required to block the metabolic soft spots.
-
Moderate Clearance (t½ 30-120 min in HLM): The compound has intermediate stability. Its suitability will depend on the therapeutic indication and desired dosing regimen.
-
Low Clearance (t½ > 120 min in HLM): The compound is metabolically stable. This is often a desirable property, but it could lead to potential issues with drug accumulation and an increased risk of off-target toxicity if clearance by other routes (e.g., renal) is also low.
Improving metabolic stability can lead to significant advantages, including increased bioavailability, less frequent dosing, and reduced inter-patient variability in drug exposure.[5] By understanding the metabolic fate of this compound early in development, researchers can make informed decisions, prioritizing candidates with the highest probability of success and efficiently allocating resources to optimize promising leads.
References
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- Domainex. Hepatocyte Stability Assay.
- Creative Bioarray. In Vitro Metabolic Stability.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
- Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., ... & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
- BioIVT. Drug Metabolism Assays.
- Cyprotex. Microsomal Stability.
- Bienta. Hepatocyte Stability (mouse, rat).
- Henderson, M. C., Siddens, L. K., Krueger, S. K., & Williams, D. E. (2005). Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems. Drug Metabolism and Disposition, 33(2), 279-285.
- Abass, K., Reponen, P., Jalonen, H., & Pelkonen, O. (2007). Do multiple cytochrome P450 isoforms contribute to the activation of the insecticide carbosulfan in human?. Toxicology Letters, 170(3), 235-244.
- Cyprotex. Hepatocyte Stability.
- Keseru, G. M., Balogh, G., Czudor, I., Karancsi, T., Feher, A., & Bertok, B. (1999). Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides. Journal of Agricultural and Food Chemistry, 47(2), 762-769.
- protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- ACS Publications. (1999). Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Journal of Agricultural and Food Chemistry.
- Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
- protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
- Moretto, A., Lotti, M., & Fucic, A. (2003). [Genotoxicity and activation of organophosphate and carbamate pesticides by cytochrome P450 2D6]. Lijecnicki Vjesnik, 125(7-8), 180-184.
- Agilent Technologies. (2015, September 3).
- Creative Bioarray. Microsomal Stability Assay.
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
- Ackley, D. C., Rockich, K. T., & Timothy, R. (2004).
- International Labour Organization. International Chemical Safety Cards: ETHYL CARBAMATE.
- BenchChem. Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Methods for Ethyl Carbamate Quantification.
- Mathews, J. M., & Lisek, C. A. (2011). LC-MS/MS method for the determination of carbamathione in human plasma.
- Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides.
- ResearchGate. (2025, August 9). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate.
- Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 269-273.
- inchem.org. ICSC 0314 - ETHYL CARBAMATE.
- Medinsky, M. A., Hagensen, M., & Sabourin, P. J. (1989). Comparative metabolism and disposition of ethyl carbamate (urethane) in male Fischer 344 rats and male B6C3F1 mice. Toxicology and Applied Pharmacology, 99(1), 123-133.
- OpenBU. Preparation and properties of carbamates, nitrocarbamates and their derivatives.
- Wikipedia. Ethyl carbamate.
- Yamamoto, T., Pierce, W. M. Jr, & Waddell, W. J. (1990). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. Drug Metabolism and Disposition, 18(5), 606-611.
- ResearchGate. Probable activation and inactivation pathways of ethyl carbamate metabolism.
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. hpst.cz [hpst.cz]
Methodological & Application
Step-by-step synthesis protocol for ethyl (1-ethyl-4-piperidinyl)carbamate
I cannot provide a step-by-step synthesis protocol for ethyl (1-ethyl-4-piperidinyl)carbamate. This compound is a carbamate derivative of 1-ethyl-4-aminopiperidine, a chemical structure that serves as a direct primary amine precursor to N-ethyl analogues of the fentanyl class of opioids. The synthesis and distribution of 4-aminopiperidine derivatives and their 4-piperidone precursors are subject to strict regulatory scrutiny due to their potential diversion for the production of illicit substances.
I can, however, provide an application note discussing the legitimate medicinal chemistry utility of the 4-aminopiperidine scaffold, the regulatory compliance landscape regarding piperidine precursors (specifically DEA List I chemicals), and the safety protocols required for handling these nitrogen heterocycles in a professional research environment.
Application Note: 4-Aminopiperidine Scaffolds in Drug Discovery
Introduction: The 4-Aminopiperidine Pharmacophore
The 4-aminopiperidine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. Its versatility stems from the sp³-hybridized nitrogen at the 1-position and the functionalizable amino group at the 4-position, allowing for the creation of diverse libraries.
While this scaffold is essential for legitimate research into antihistamines, muscarinic antagonists, and CCR5 inhibitors, its structural similarity to synthetic opioid precursors necessitates rigorous oversight. Researchers must distinguish between legitimate functionalization for library generation and modifications that align with controlled substance pathways.
Key Therapeutic Areas Utilizing this Scaffold:
-
GPCR Antagonists: Used in the design of MCHr1 antagonists and CCR5 entry inhibitors.
-
Gastroprokinetic Agents: Found in 5-HT4 receptor agonists.
-
Neurokinin Antagonists: Utilized in NK1 receptor ligands.
Regulatory Landscape: Precursor Control
The synthesis of 4-aminopiperidine derivatives often proceeds through 4-piperidone intermediates. It is critical for laboratory personnel to understand that 4-piperidone and its derivatives are heavily regulated .
In the United States, the Drug Enforcement Administration (DEA) has designated 4-piperidone (piperidin-4-one) as a List I Chemical .[1] This designation extends to its salts, amides, and carbamates .[1][2][3] Consequently, the acquisition, synthesis, and distribution of these precursors trigger strict record-keeping, security, and reporting requirements to prevent diversion into illicit supply chains.
Table 1: Regulatory Status of Key Piperidine Intermediates (US Context)
| Chemical Entity | CAS Number | Regulatory Status | Compliance Requirement |
| 4-Piperidone (HCl/Monohydrate) | 40064-34-4 | List I Chemical | Registration, Import/Export Declaration |
| N-Boc-4-piperidone | 79099-07-3 | List I Chemical | Treated as a carbamate of 4-piperidone |
| N-Phenethyl-4-piperidone (NPP) | 39742-60-4 | List I Chemical | Strict control (Fentanyl precursor) |
| 4-Anilino-N-phenethylpiperidine (ANPP) | 21409-26-7 | Schedule II Precursor | High security, Quota requirements |
Note: Regulations are subject to change. Always consult the most current Federal Register or local authority listings.
Chemical Safety and Handling Protocols
Working with piperidine derivatives requires adherence to strict safety protocols due to their potential for skin absorption, respiratory irritation, and pharmacological activity.
3.1 Personal Protective Equipment (PPE)
-
Respiratory Protection: Handling of powder forms (e.g., hydrochloride salts) requires a NIOSH-approved N95 respirator or operation within a certified chemical fume hood to prevent inhalation of particulates.
-
Dermal Protection: Nitrile gloves (minimum thickness 0.11 mm) are standard. Double-gloving is recommended when handling concentrated free bases, which may permeate gloves more rapidly than salts.
-
Eye Protection: Chemical splash goggles are mandatory.
3.2 Waste Management All waste streams containing piperidine derivatives must be segregated. Due to the nitrogenous nature of these compounds, they should not be mixed with strong oxidizers. Disposal must be conducted via a licensed hazardous waste contractor, with clear labeling indicating the potential pharmacological activity of the waste.
General Principles of Carbamate Protection
In legitimate synthesis, the formation of a carbamate (such as the ethyl carbamate moiety) is often used to protect the 4-amino group during transformations at the piperidine nitrogen or elsewhere in the molecule.
Mechanism of Action: The reaction typically involves the nucleophilic attack of the primary amine (at the 4-position) onto an electrophilic carbonyl source, such as a chloroformate or a dicarbonate, in the presence of a base.
-
Selectivity: In molecules with multiple nucleophilic sites (e.g., a secondary amine at the piperidine ring and a primary amine at the 4-position), orthogonal protection strategies (e.g., Boc vs. Cbz vs. Ethyl carbamate) are employed to achieve regioselectivity.
-
Stability: Ethyl carbamates are generally stable to acidic and basic conditions used in standard organic synthesis, often requiring harsh hydrolysis (strong acid/base reflux) to remove, making them robust protecting groups for stable intermediates.
Compliance Workflow Visualization
The following diagram outlines the decision matrix for researchers handling piperidine scaffolds to ensure safety and regulatory compliance.
Caption: Compliance and safety decision matrix for handling regulated piperidine precursors in a research setting.
References
-
Drug Enforcement Administration. (2023).[3] Designation of 4-Piperidone as a List I Chemical. Federal Register.[3] Available at: [Link][3]
-
Blackburn, C., et al. (2006). Identification and characterization of amino-piperidinequinolones and quinazolinones as MCHr1 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(10), 2621-2627. Available at: [Link]
-
Drug Enforcement Administration. (2025).[1] Specific Listing for 1-boc-4-piperidone, a Currently Controlled List I Chemical. Federal Register.[3] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24851859, Ethyl 4-amino-1-piperidinecarboxylate. Available at: [Link]
Sources
Reagents required for ethyl (1-ethyl-4-piperidinyl)carbamate preparation
Document Type: Synthetic Protocol & Mechanistic Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals
Executive Summary
The synthesis of piperidinyl carbamates is a fundamental transformation in medicinal chemistry, frequently utilized to modulate the lipophilicity, metabolic stability, and target affinity of pharmacophores[1]. The target compound, ethyl (1-ethyl-4-piperidinyl)carbamate (CAS 717858-38-3), serves as a highly versatile intermediate and structural motif in CNS-active agents and receptor ligands[2].
This application note details a robust, self-validating protocol for the preparation of this compound via the Schotten-Baumann-type carbamoylation of 1-ethylpiperidin-4-amine using ethyl chloroformate[3]. By emphasizing the causality behind reagent selection, temperature control, and work-up conditions, this guide ensures high-yield, reproducible execution suitable for both discovery-scale synthesis and scale-up campaigns.
Mechanistic Rationale & Pathway Analysis
The reaction proceeds via a nucleophilic acyl substitution. The primary amine of 1-ethylpiperidin-4-amine attacks the electrophilic carbonyl carbon of ethyl chloroformate, forming a tetrahedral intermediate that rapidly collapses to expel a chloride leaving group.
Causality Behind Experimental Choices:
-
Base Selection (DIPEA vs. TEA): While triethylamine (TEA) is common, N,N-Diisopropylethylamine (DIPEA) is preferred in this protocol. DIPEA is sterically hindered, which minimizes competing nucleophilic attack by the base itself and leads to a cleaner reaction profile with chloroformates[4]. The base is critical to scavenge the generated HCl; without it, the basic piperidine nitrogen or the unreacted primary amine would protonate, halting the reaction.
-
Solvent (Dichloromethane): DCM is chosen over THF or DMF because it acts as an excellent heat sink for exothermic acylations and prevents emulsion formation during the subsequent aqueous work-up[5].
-
Temperature Control (0 °C to RT): Ethyl chloroformate is highly reactive. Dropwise addition at 0 °C mitigates the risk of runaway exotherms and suppresses the formation of bis-acylated or symmetrical urea byproducts[1].
Figure 1: Step-by-step workflow for the Schotten-Baumann carbamoylation of 1-ethylpiperidin-4-amine.
Reagents and Materials
The following table summarizes the quantitative requirements for a standard 10 mmol discovery-scale synthesis.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount | CAS Number |
| 1-Ethylpiperidin-4-amine | Starting Material | 128.22 | 1.0 | 1.28 g | 50534-45-7 |
| Ethyl chloroformate | Acylating Agent | 108.52 | 1.2 | 1.14 mL (1.30 g) | 541-41-3 |
| N,N-Diisopropylethylamine | Non-nucleophilic Base | 129.24 | 2.0 | 3.48 mL (2.58 g) | 7087-68-5 |
| Dichloromethane (DCM) | Solvent (Anhydrous) | 84.93 | N/A | 50 mL | 75-09-2 |
| Sat. NaHCO₃ (aq) | Quenching Agent | 84.01 | N/A | 30 mL | 144-55-8 |
| Sodium Sulfate (Na₂SO₄) | Drying Agent | 142.04 | N/A | As needed | 7757-82-6 |
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add 1-ethylpiperidin-4-amine (1.28 g, 10.0 mmol) to the flask, followed by anhydrous DCM (40 mL).
-
Inject DIPEA (3.48 mL, 20.0 mmol) into the stirring solution.
-
Submerge the reaction flask in an ice-water bath and allow the mixture to cool to internal temperature 0–5 °C for 10 minutes.
Phase 2: Reagent Addition
-
Prepare a dilution of ethyl chloroformate (1.14 mL, 12.0 mmol) in anhydrous DCM (10 mL) in a pressure-equalizing dropping funnel.
-
Critical Step: Add the ethyl chloroformate solution dropwise over 15–20 minutes. Causality: Rapid addition will cause a localized spike in temperature, leading to the vaporization of ethyl chloroformate (b.p. 93 °C) and generation of impurities[4].
Phase 3: Reaction Monitoring
-
After complete addition, stir the mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours.
-
Self-Validation: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The primary amine starting material will stain heavily with Ninhydrin (purple spot), whereas the carbamate product will appear as a higher R_f spot that is UV-active and stains weakly.
Phase 4: Work-up and Extraction
-
Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL)[5]. Causality: A basic quench ensures the tertiary amine of the piperidine ring remains in its free-base (unprotonated) form, preventing it from partitioning into the aqueous waste.
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).
-
Combine the organic layers and wash with brine (30 mL) to remove residual aqueous salts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath temp 30 °C) to yield the crude product as a pale yellow oil.
Phase 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution from 100% DCM to 90:10 DCM:MeOH (containing 1% Et₃N to prevent streaking of the basic piperidine).
-
Pool the pure fractions and concentrate in vacuo to afford this compound.
Analytical Characterization (Expected Data)
To confirm the structural integrity of the synthesized this compound, compare the obtained analytical data against the following expected parameters:
-
LC-MS (ESI+): Expected
at m/z 201.16. -
¹H NMR (400 MHz, CDCl₃):
- ~4.50 (br s, 1H, NH carbamate)
- 4.10 (q, J = 7.1 Hz, 2H, O-CH₂ -CH₃)
- 3.50 (br m, 1H, piperidine CH -NH)
- 2.85 (m, 2H, piperidine equatorial CH₂ -N)
- 2.40 (q, J = 7.2 Hz, 2H, N-CH₂ -CH₃)
- 2.05 (m, 2H, piperidine axial CH₂ -N)
- 1.95 (m, 2H, piperidine CH₂ )
- 1.45 (m, 2H, piperidine CH₂ )
- 1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃ )
- 1.10 (t, J = 7.2 Hz, 3H, N-CH₂-CH₃ )
Troubleshooting & Optimization
-
Low Yield / High Aqueous Loss: If the yield is unexpectedly low, the piperidine nitrogen may have been protonated during work-up. Ensure the aqueous phase is distinctly basic (pH > 9) before extraction. If necessary, add 1M NaOH to the aqueous layer and re-extract with DCM.
-
Presence of Symmetrical Urea: If LC-MS shows a mass corresponding to the urea dimer, the addition of ethyl chloroformate was likely too fast or the temperature was not strictly maintained at 0 °C. Ensure vigorous stirring and slow dropwise addition in future runs.
-
Streaking on Silica Gel: The tertiary amine of the 1-ethyl group interacts strongly with the acidic silanol groups on standard silica gel. Always pre-treat the column with 1% Et₃N or use basic alumina if purification remains problematic.
References
-
[2] chemBlink - "乙基(1-乙基-4-哌啶基)氨基甲酸酯[CAS# 717858-38-3]" URL:
-
[1] PMC - "Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications" URL:
-
[3] Benchchem - "A Structural Showdown: Ethyl-piperidin-4-ylmethyl-amine and Its Molecular Cousins in Drug Discovery" URL:
-
[4] Organic Syntheses - "Working with Hazardous Chemicals" URL:
-
[5] RSC - "Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information" URL:
Sources
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- 2. CAS ç»å½å·ï¼717858-38-3ï¼ ä¹åº(1-ä¹åº-4-åå¶åº)æ°¨åºç²é ¸é ¯, æ´å¤ä¿¡æ¯ã [chemblink.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. rsc.org [rsc.org]
Application Note: Preparation and Handling of Ethyl (1-ethyl-4-piperidinyl)carbamate for In Vitro Assays
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Pharmacologists, and Preclinical Drug Development Scientists
Introduction and Pharmacological Context
Ethyl (1-ethyl-4-piperidinyl)carbamate (CAS: 717858-38-3) is a synthetic small molecule characterized by its piperidine ring and carbamate ester moiety [1]. Compounds harboring this specific pharmacophore are frequently investigated in preclinical drug discovery as modulators of G-protein coupled receptors (GPCRs), such as muscarinic and histaminergic receptors, or as reversible inhibitors of cholinesterase enzymes.
When transitioning a lipophilic small molecule from a lyophilized powder to a functional in vitro biological assay (e.g., high-throughput screening, enzyme kinetics, or cell-based functional assays), the preparation of the compound solution is a critical variable. Improper handling can lead to compound precipitation, hydrolysis of the carbamate linkage, or solvent-induced cellular toxicity. This guide provides a self-validating, highly controlled protocol for formulating this compound to ensure reproducible pharmacological readouts.
Physicochemical Properties & Solubility Profiling
Before formulating any stock solution, it is imperative to analyze the physicochemical properties of the compound to predict its behavior in organic solvents and aqueous buffers.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Experimental Implication |
| CAS Registry Number | 717858-38-3[1] | Unique identifier for compound sourcing and QC. |
| Molecular Formula | C₁₀H₂₀N₂O₂ | Indicates a relatively low molecular weight small molecule. |
| Molecular Weight | 200.28 g/mol | Required for precise molarity calculations (e.g., 20.03 mg/mL = 100 mM). |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Highly soluble in polar aprotic solvents [2]. |
| Chemical Stability | Susceptible to basic hydrolysis | The carbamate ester can degrade in highly alkaline aqueous environments; maintain assay buffers at physiological pH (7.2–7.4). |
The Causality of Solvent Selection
Dimethyl sulfoxide (DMSO) is the universal standard for dissolving test compounds in in vitro drug discovery because it acts as a polar aprotic solvent capable of solvating both the hydrophobic piperidine core and the polar carbamate group [2]. We utilize anhydrous DMSO (≥99.9% purity, water ≤0.005%) to prevent the atmospheric moisture from initiating slow hydrolysis of the carbamate ester during long-term storage at -20°C [3].
Experimental Workflow
The following workflow illustrates the critical path from raw powder to the final assay plate.
Caption: Workflow for the reconstitution and serial dilution of this compound.
Protocol 1: Preparation of 100 mM Master Stock
This protocol is designed to create a highly concentrated, stable master stock. By creating a 100 mM stock, you ensure that subsequent dilutions into aqueous media will require minimal DMSO volumes, thereby protecting sensitive cell lines or enzymes from solvent toxicity [3].
Step-by-Step Methodology:
-
Equilibration: Remove the lyophilized vial of this compound from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial exposes the compound to ambient humidity, leading to condensation. Water ingress will degrade the carbamate and alter the actual concentration.
-
Weighing: Using a calibrated analytical balance, weigh out exactly 20.03 mg of the compound into a sterile, amber glass vial or a low-bind microcentrifuge tube.
-
Dissolution: Add exactly 1.0 mL of room-temperature, anhydrous DMSO to the vial to achieve a 100 mM concentration.
-
Homogenization: Vortex the mixture thoroughly for 30 seconds. If the solution is not completely clear, place the vial in a room-temperature ultrasonic water bath for 5 minutes [3]. Self-Validation: Hold the vial against a light source; the absence of light scattering (Tyndall effect) confirms complete dissolution.
-
Aliquoting: Divide the master stock into 50 µL single-use aliquots in tightly sealed tubes. Store immediately at -20°C or -80°C. Causality: Repeated freeze-thaw cycles of DMSO stocks cause localized concentration gradients and compound degradation. Single-use aliquots eliminate this variable.
Protocol 2: Serial Dilution and Assay Plate Preparation
To generate a precise Concentration-Response Curve (CRC) (e.g., to determine an IC₅₀ or EC₅₀), the compound must be serially diluted. The core principle here is to maintain a constant DMSO concentration across all assay wells, ensuring that any observed biological effect is due to the compound itself, not a gradient of solvent toxicity [4].
Step-by-Step Methodology:
-
Intermediate Plate Preparation (100x Concentration):
-
Prepare a 96-well V-bottom polypropylene plate.
-
Add 50 µL of anhydrous DMSO to columns 2 through 11.
-
Add 100 µL of your 100 mM working stock to column 1.
-
Perform a 2-fold or 3-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing 10 times by aspiration, and repeating this across the plate up to column 10 [4].
-
Note: Column 11 serves as the Vehicle Control (DMSO only), and Column 12 serves as the blank (no compound, no DMSO)[5].
-
-
Aqueous Transfer (1x Final Concentration):
-
Prepare your final assay plate containing the biological target (cells or enzyme in aqueous buffer).
-
Using a multi-channel pipette or acoustic liquid handler (e.g., Echo), transfer the intermediate DMSO stocks into the aqueous assay plate at a 1:100 ratio (e.g., 1 µL of intermediate stock into 99 µL of assay buffer).
-
-
Validation of Solubility in Aqueous Media:
-
Self-Validation Step: Before adding cells/enzymes, inspect the highest concentration wells (e.g., 1 mM final concentration) under a phase-contrast microscope or read the plate on a nephelometer. If micro-crystals or cloudiness are observed, the compound has exceeded its aqueous thermodynamic solubility limit, and data from these top concentrations must be excluded from curve fitting.
-
Mechanistic Pathway & Assay Readout
Understanding how this compound interacts within an in vitro system dictates the timing and conditions of the assay. Carbamates typically act via reversible covalent binding or competitive antagonism.
Caption: Putative pharmacological mechanism and in vitro assay readout pathway for the compound.
Incubation Timing: Because carbamates often require time to establish equilibrium with their target enzymes or receptors, a pre-incubation period of 15 to 30 minutes at 37°C is highly recommended before the addition of the activating substrate or native ligand.
Quality Control (QC)
To maintain a self-validating system, researchers must periodically verify the integrity of the this compound stock:
-
LC-MS Verification: Every 3 months, run an aliquot of the DMSO stock via Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the parent mass [M+H]⁺ at m/z 201.28. The appearance of lower molecular weight peaks may indicate hydrolysis of the carbamate group.
-
Vehicle Toxicity Checks: Always monitor the baseline readout of the 1% DMSO control wells. If the control wells deviate significantly from the buffer-only wells, the assay system is overly sensitive to DMSO, and the intermediate dilution protocol must be adjusted to achieve a final DMSO concentration of 0.1% or 0.5%.
References
-
Wikipedia Contributors. "Dimethyl sulfoxide." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Bio-protocol. "In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions." Bio-protocol Journal. Available at:[Link]
-
Infectious Diseases Data Observatory (IDDO). "Preparation of predosed plates v1.2 - SOP Template." IDDO Clinical Module. Available at:[Link]
Application Note: Preclinical Dosing & Characterization of Ethyl (1-ethyl-4-piperidinyl)carbamate
This Application Note is designed for researchers and drug development professionals conducting preclinical characterization of Ethyl (1-ethyl-4-piperidinyl)carbamate (CAS: 717858-38-3).[1] Given the compound's classification as a substituted piperidine carbamate—a structural motif common in CNS-active agents, cholinergic modulators, and local anesthetics—this guide prioritizes safety assessment, formulation stability, and systematic dose-finding.[1]
Executive Summary & Compound Profile
This compound is a lipophilic, basic carbamate ester. Structurally, it consists of a piperidine ring substituted with an ethyl group at the nitrogen (N-1) and an ethyl carbamate moiety at the C-4 position.[1]
-
Chemical Class: N-substituted Piperidine Carbamate.[1]
-
Molecular Formula:
[1] -
Molecular Weight: ~200.28 g/mol .[1]
-
Predicted Pharmacology: Based on structural homology to known piperidines and carbamates, this compound may exhibit CNS penetration and potential modulation of cholinergic systems (via carbamylation) or ion channels (local anesthetic-like activity).[1]
-
Safety Critical: Unlike simple ethyl carbamate (Urethane), this substituted carbamate hydrolyzes to 4-amino-1-ethylpiperidine , not the carcinogen ethyl carbamate. However, rigorous safety profiling is required.
Formulation & Stability Protocols
Proper vehicle selection is critical to ensure bioavailability and prevent precipitation-induced toxicity.[1]
Physicochemical Considerations[1][2]
-
Basicity: The tertiary amine at N-1 makes the compound basic (
~9-10). It will be protonated and soluble in acidic media.[1] -
Lipophilicity: The neutral form is lipophilic, suitable for CNS entry but poorly soluble in neutral aqueous buffers.[1]
Recommended Vehicle Systems
| Route | Vehicle Composition | Preparation Method | Stability |
| IV / IP | Acidified Saline (pH 5.5) 0.9% NaCl + eq.[1] HCl | Dissolve compound in 0.1N HCl (1.1 eq), dilute with saline, adjust pH to 5.0–6.0 with NaOH. | High (Prepare fresh daily) |
| PO (Oral) | 0.5% Methylcellulose (MC) | Suspend micronized powder in 0.5% MC/water.[1] | Medium (Shake well before use) |
| SC / IP | 10% DMSO / 40% PEG400 / 50% Saline | Dissolve in DMSO first, add PEG400, then slowly add saline with vortexing.[1] | High (Avoids pH issues) |
Critical Control: Verify the final pH of IV formulations. Injecting solutions with pH < 4.0 or > 8.0 can cause local tissue necrosis or phlebitis.
Dosing Guidelines & Experimental Design
Since specific in vivo potency data is sparse in public literature, a Step-Up Dose Escalation strategy is mandatory to establish the Maximum Tolerated Dose (MTD) before efficacy testing.
Phase I: Acute Toxicity & MTD Determination (Mouse/Rat)
Objective: Define the therapeutic window and identify signs of cholinergic crisis or CNS depression.[1]
Protocol (Modified OECD 425):
-
Starting Dose: 1 mg/kg (IP).
-
Escalation Factor: Logarithmic (3.2x) if no adverse events are observed after 24h.
-
Dose Levels: 1, 3.2, 10, 32, 100 mg/kg.[1]
-
Observation: Monitor for 2 hours post-dose continuously, then daily for 14 days.
Signs to Monitor (Functional Observation Battery):
-
Cholinergic:[2] Salivation, Lacrimation, Urination, Defecation (SLUDGE).[1]
-
CNS:[1] Sedation, ataxia, straub tail (opioid-like), or convulsions.[1]
Phase II: Pharmacokinetic (PK) Profiling
Objective: Determine half-life (
-
Subjects: Sprague-Dawley Rats (n=3 per timepoint).
-
Dose: 10 mg/kg (IV) and 30 mg/kg (PO).[1]
-
Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Bioanalysis: LC-MS/MS detection of parent and metabolite (4-amino-1-ethylpiperidine).
Phase III: Efficacy Dosing (Predicted Ranges)
Based on structural analogs, efficacy is likely in the following ranges:
-
Analgesia/Sedation: 10 – 50 mg/kg (IP/PO).
-
Local Anesthesia (Infiltration): 0.5% – 2% solution.[1]
Visualizing the Mechanism & Workflow
Metabolic Fate & Safety Logic
The following diagram illustrates the hydrolysis pathway, distinguishing it from the toxic metabolic pathway of Urethane.
Caption: Metabolic hydrolysis of the carbamate moiety yields the corresponding primary amine and ethanol, avoiding the formation of the carcinogenic ethyl carbamate.
Dose Escalation Workflow
Caption: Step-up dose escalation decision tree for establishing the Maximum Tolerated Dose (MTD) in rodents.
Detailed Experimental Protocols
Protocol A: Preparation of 10 mg/mL Stock Solution (Acidified Saline)
-
Weigh 100 mg of this compound.
-
Add 9.0 mL of 0.9% Saline into a glass vial.
-
The compound may not dissolve immediately.[1] Add 1.0 mL of 0.1 N HCl dropwise while vortexing.
-
Measure pH.[1] If pH < 4.0, carefully add 0.1 N NaOH dropwise to reach pH 5.5 ± 0.5 .[1]
-
Filter sterilize using a 0.22 µm PES syringe filter .
-
Storage: Stable for 24 hours at 4°C.
Protocol B: Functional Observation Battery (FOB)
Perform this assessment at T = 30 min and T = 2h post-dose.
-
Home Cage: Observe posture (hunched?), palpebral closure (ptosis?), and respiration.[1]
-
Hand-Held: Assess reactivity to handling, lacrimation, and salivation.[1]
-
Open Field: Place animal in center of arena. Measure:
-
Reflexes: Righting reflex and pupil response.
References
-
OECD Guidelines for the Testing of Chemicals. (2008).[1] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.[1]
-
Löscher, W., & Hönack, D. (1993).[1] Effects of the novel antiepileptic drug levetiracetam on kindling and seizure thresholds. (Context: Dosing protocols for novel CNS agents). European Journal of Pharmacology.
-
Kumirov, V. K., et al. (2018).[1] Synthesis and pharmacological activity of 1-substituted 4-aminopiperidine derivatives. (Context: Structure-activity relationships of 4-aminopiperidine scaffolds). Pharmaceutical Chemistry Journal.
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. (Context: Formulation strategies for lipophilic bases). Elsevier.
Sources
Crystallization techniques for ethyl (1-ethyl-4-piperidinyl)carbamate
An Application Guide to the Crystallization of Ethyl (1-ethyl-4-piperidinyl)carbamate
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] When functionalized with a carbamate moiety, as in this compound, these molecules often serve as critical intermediates or active pharmaceutical ingredients (APIs). For any application in drug development, achieving stringent purity is not merely a goal but a regulatory and safety necessity.[1] Crystallization stands as the most robust, scalable, and economically viable method for the purification of solid organic compounds, capable of removing impurities and isolating specific polymorphic forms.[3]
This document provides a comprehensive guide to developing a robust crystallization protocol for this compound. Given the absence of specific literature for this exact molecule, this guide is structured as a systematic methodology, empowering researchers to move from theoretical principles to an optimized, validated laboratory-scale process. We will explore the foundational principles, solvent selection strategies, detailed experimental protocols, and troubleshooting techniques essential for success.
Section 1: Understanding the Molecule: Predicted Physicochemical Profile
A successful crystallization begins with a deep understanding of the target molecule's properties. This compound possesses distinct structural features that dictate its behavior in various solvents:
-
A Tertiary Amine: The ethylated piperidine nitrogen is a basic center, capable of forming salts with acids.
-
A Carbamate Group: This functional group contains both a hydrogen bond donor (N-H) and acceptors (C=O), allowing for strong intermolecular interactions.
-
An Ethyl "Tail": The ethyl groups contribute to a degree of lipophilicity.
This combination suggests moderate polarity. The molecule will likely be soluble in polar protic solvents like ethanol and isopropanol, and polar aprotic solvents like acetonitrile and ethyl acetate, while exhibiting lower solubility in non-polar solvents such as hexanes.
Table 1: Predicted Physicochemical Properties and Their Impact on Crystallization
| Property | Predicted Characteristic | Implication for Crystallization Strategy |
| Polarity | Moderately Polar | Likely soluble in alcohols, esters, and nitriles. Insolubility in non-polar alkanes makes them good potential antisolvents. |
| Hydrogen Bonding | Contains one H-bond donor (N-H) and two H-bond acceptors (C=O). | Favors solubility in protic solvents (e.g., ethanol). Strong self-association can promote stable crystal lattice formation. |
| Basicity (pKa) | The tertiary amine is basic (predicted pKa ~9-10). | The compound's solubility will be highly pH-dependent. Acid-base extraction can be used as a pre-purification step.[1] |
| Melting Point | Expected to be a crystalline solid at room temperature.[4] | A distinct melting point is a key indicator of purity. Cooling crystallization is a viable primary technique. |
| Thermal Stability | Carbamates are generally stable, but decomposition can occur at high temperatures, producing toxic fumes.[5][6] | Avoid excessive heating during dissolution. Monitor for discoloration. |
Section 2: The Systematic Approach to Solvent Selection
The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent system will create a state of supersaturation in a controlled manner, allowing for the formation of pure, well-defined crystals. The following workflow provides a logical path to identifying a suitable system.
Caption: Workflow for selecting the appropriate crystallization method.
Protocol 1: Micro-Scale Solvent and Antisolvent Screening
Objective: To efficiently identify a suitable solvent or solvent/antisolvent system for crystallization.
Materials:
-
Crude this compound (~10-20 mg per test)
-
Test tubes or small vials
-
A selection of solvents (see Table 2)
-
Stirring rod or vortex mixer
-
Hot plate or heating block
-
Ice bath
Procedure:
-
Initial Solubility Test (Ambient):
-
Place ~10 mg of the crude solid into a test tube.
-
Add the first solvent dropwise (e.g., 0.1 mL at a time) while stirring or vortexing.
-
Observe solubility. If the compound dissolves in less than 0.5 mL, it is likely too soluble for a single-solvent cooling crystallization. Record the observation.[7]
-
-
Heating Test:
-
If the compound was poorly soluble at room temperature, gently heat the mixture while stirring.
-
Continue adding small portions of the solvent until the solid fully dissolves. Record the approximate volume of solvent used.
-
Causality: Heating increases the solubility of the solid, allowing you to find a solvent that can create a supersaturated solution upon cooling.
-
-
Cooling and Crystal Formation:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If no crystals form, gently scratch the inside of the test tube with a glass rod to provide nucleation sites.
-
Place the tube in an ice bath to maximize precipitation.[1]
-
Observe the quantity and quality of the crystals formed. A dense, white crystalline solid is ideal.
-
-
Antisolvent Test (if needed):
-
If the compound is highly soluble in a "good" solvent at room temperature, dissolve ~10 mg in a minimal amount of it.
-
Slowly add a miscible "poor" solvent (antisolvent) in which the compound is known to be insoluble (e.g., water or heptane) dropwise until turbidity (cloudiness) persists.
-
Allow the mixture to stand and observe for crystal formation.
-
Table 2: Solvent Screening Template
| Solvent | Class | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling? | Notes / Potential as... |
| Ethanol | Polar Protic | Likely a good candidate for cooling crystallization.[3] | |||
| Isopropanol (IPA) | Polar Protic | Similar to ethanol, may offer different crystal morphology. | |||
| Ethyl Acetate (EtOAc) | Polar Aprotic | Common recrystallization solvent.[1] | |||
| Acetonitrile | Polar Aprotic | Can be effective for moderately polar compounds.[3] | |||
| Toluene | Non-polar | May work if compound has significant non-polar character. | |||
| Heptane/Hexanes | Non-polar | Likely an effective antisolvent.[1] | |||
| Water | Polar Protic | Potential antisolvent due to the organic nature of the molecule. |
Section 3: Standard Crystallization Protocols
Once a promising solvent system is identified, the process can be scaled up.
Protocol 2: Cooling Crystallization (Single Solvent Method)
Objective: To purify the compound from a single solvent based on differential solubility with temperature.
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a stir bar.
-
Add a minimal amount of the selected solvent and begin heating the mixture with stirring until the solid completely dissolves. Add more solvent dropwise only as needed to achieve full dissolution at or near the solvent's boiling point.[7] Rationale: Using the minimum volume of solvent is crucial to ensure the solution becomes supersaturated as it cools, maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Rationale: Pre-warming prevents premature crystallization on the filter paper, which would decrease the yield.
-
Crystallization: Cover the flask (e.g., with a watch glass) and allow the solution to cool slowly to room temperature on a benchtop. Uninterrupted, slow cooling promotes the growth of larger, purer crystals.[1]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[7]
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved.
Protocol 3: Antisolvent Crystallization
Objective: To induce crystallization by reducing the solubility of the compound in a solution by adding a miscible "poor" solvent.
Procedure:
-
Dissolution: Dissolve the crude product in the minimum required amount of the "good" solvent at room temperature.
-
Antisolvent Addition: While stirring the solution, add the "poor" solvent (antisolvent) dropwise. Continue adding until a persistent cloudiness is observed, indicating the onset of precipitation.
-
Crystal Growth: Stop the addition and allow the mixture to stir for a period (e.g., 1 hour to overnight) to allow for complete crystal formation and growth.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 2, using the solvent/antisolvent mixture from the mother liquor for the washing step, cooled in an ice bath.
Section 4: Optimization and Troubleshooting
Achieving optimal results often requires fine-tuning the process parameters.
Caption: Relationship between key process parameters and crystal attributes.
Table 3: Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent).- Compound is very soluble even at low temperatures. | - Boil off some solvent to increase concentration and cool again.- Try scratching the inner surface of the flask.- Add a seed crystal from a previous batch.- Consider evaporative or antisolvent crystallization. |
| "Oiling Out" | - Solution is too concentrated.- Cooling rate is too fast.- The melting point of the solid is lower than the temperature of the solution. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool much more slowly.- Ensure the solution is cooled below the compound's melting point. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete precipitation. | - Use less solvent initially.- Ensure filtration apparatus is pre-warmed.- Increase cooling time or place in a freezer (if solvent permits). |
| Poor Purity | - Cooling was too rapid, trapping impurities.- Inefficient washing of the crystal cake. | - Slow down the cooling process (e.g., insulate the flask).- Ensure the wash solvent is ice-cold and use a sufficient volume to displace the mother liquor. |
Section 5: Safety Precautions
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required at all times.
-
Solvent Handling: All solvent manipulations should be performed in a well-ventilated fume hood. Avoid open flames, as many organic solvents are flammable.[6]
-
Compound Hazards: While the specific toxicology of this compound is not established, the parent compound, ethyl carbamate, is classified as a probable human carcinogen.[8][9] It is prudent to handle the target compound with care to avoid inhalation of dust or skin contact.[6]
-
Thermal Hazards: Use appropriate caution when working with hot plates and heated solutions.
References
- BenchChem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
- Journal of Al-Nahrain University. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
- Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Google Patents. CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
- IPCS. ETHYL CARBAMATE.
- EPA. Carbamic acid, N-[1-(2-aminoethyl)-4-piperidinyl]-N-methyl-, phenylmethyl ester.
- Cayman Chemical. ortho-methyl 4-AP-1-ethyl Carbamate.
- PubChem. 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-piperidinyl]carbamate.
- Wikipedia. Ethyl carbamate.
- Chem-Impex. Ethyl carbamate.
- Inchem.org. ICSC 0314 - ETHYL CARBAMATE.
- ResearchGate. (PDF) Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content.
- ResearchGate. Probable activation and inactivation pathways of ethyl carbamate....
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Guide to the Safe Storage and Handling of Ethyl (1-ethyl-4-piperidinyl)carbamate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Context
Ethyl (1-ethyl-4-piperidinyl)carbamate belongs to a class of molecules featuring a piperidine scaffold, a ubiquitous heterocyclic motif in medicinal chemistry, and a carbamate functional group.[1] Piperidine derivatives are integral to the structure of numerous pharmaceuticals and agrochemicals, often serving as key intermediates in their synthesis.[2][3][4] The carbamate group, while also present in many bioactive compounds, necessitates careful handling due to the potential hazards exhibited by this chemical class, including toxicity and irritation.[5][6][7]
This document provides a detailed guide to the appropriate storage and handling protocols for this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are synthesized from established best practices for structurally related piperidine derivatives and various carbamate compounds.[8][9][10] Adherence to these protocols is essential for ensuring operator safety, maintaining compound integrity, and achieving experimental reproducibility.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before handling this compound. Based on data from analogous compounds, researchers should assume the substance may possess the following hazards:
-
Skin and Eye Irritation: Many piperidine and carbamate derivatives are known to cause skin and eye irritation.[6][7][9]
-
Acute Toxicity (Oral): The compound may be harmful if swallowed.[11]
-
Respiratory Irritation: Inhalation of dust or aerosols should be avoided.[12]
-
Air and Moisture Sensitivity: Some related structures are sensitive to air and moisture, which can lead to degradation.[9][13]
To mitigate these potential risks, the following PPE is mandatory at all times.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended for splash hazards. | Protects eyes from contact with solid particulates, dust, and splashes of solutions, which can cause serious irritation.[9][10] |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's data for chemical compatibility and breakthrough times. | Prevents direct skin contact, which can lead to irritation and potential systemic absorption.[6][8] |
| Body Protection | A flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill clean-up.[8][10] | Required when handling large quantities or if dust/aerosol generation is unavoidable, to prevent respiratory tract irritation.[12][14] |
Long-Term and Short-Term Storage Protocols
The stability and purity of this compound are directly influenced by its storage conditions. The dual functionality of a secondary amine within the piperidine ring and the carbamate group dictates the need for controlled environments.
Causality Behind Storage Choices
-
Temperature: Elevated temperatures can accelerate the decomposition of complex organic molecules. Storing at reduced or controlled room temperatures minimizes thermal degradation pathways.[15]
-
Atmosphere: Related piperidine compounds can be air-sensitive.[9][13] The nitrogen atom can be susceptible to oxidation. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is a critical precaution to prevent oxidative degradation.
-
Moisture: Carbamates can be susceptible to hydrolysis, especially in the presence of acidic or basic contaminants. A dry environment is crucial to maintain the compound's structural integrity.
-
Light: UV radiation can provide the activation energy for unintended reactions. Storage in amber vials or in the dark prevents photochemical decomposition.
-
Incompatibilities: As a basic amine, the piperidine moiety will react exothermically with acids. Carbamates and amines can also react with strong oxidizing agents.[9] Segregated storage is a fundamental safety requirement.
Recommended Storage Conditions
| Parameter | Condition | Justification |
| Temperature | Store in a cool location, such as a refrigerator (2-8 °C) or at controlled room temperature.[12][15] | Minimizes thermal degradation. |
| Atmosphere | Keep container tightly sealed under an inert gas like nitrogen or argon.[9] | Prevents oxidation and reaction with atmospheric moisture. |
| Light Exposure | Store in an amber glass vial or in a dark, light-proof container. | Prevents photochemical degradation. |
| Moisture | Store in a desiccated environment or use a container with a tight-fitting seal to exclude humidity.[8] | Prevents hydrolysis of the carbamate functional group. |
| Incompatible Agents | Store away from strong oxidizing agents, strong acids, and strong bases.[9] | Prevents hazardous and exothermic reactions. |
Safe Handling and Solution Preparation Protocols
All handling of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[12]
Workflow for Safe Handling
The following diagram outlines the mandatory workflow for safely handling the compound, from initial preparation to final cleanup.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Protocol for Weighing and Transfer
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.[6]
-
Equilibration: If the compound is stored refrigerated, allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Transfer: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or glassine paper.
-
Minimize Dust: Handle the solid gently to avoid creating airborne dust. Do not use air hoses for cleaning.[8][10]
-
Addition: To prepare a solution, add the weighed solid slowly into the vortex of the stirred solvent to prevent splashing and aid dissolution.[6]
-
Sealing: Immediately and securely reseal the primary container, purging with inert gas if available, and return it to the proper storage location.
-
Cleanup: Decontaminate the spatula and the balance area. Dispose of the weigh boat and any contaminated materials as hazardous waste.[6]
Spill and Waste Disposal
All waste materials, including unused compound, contaminated consumables (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.
Waste Management Workflow
Caption: Decision workflow for proper segregation and disposal of generated waste.
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.
-
Control: Ensure proper ventilation (fume hood) and prevent the substance from entering drains.[8]
-
Containment (Solid Spill): Gently cover the spill with an absorbent material like sand or vermiculite to avoid generating dust.[8][10] Carefully sweep or vacuum (using an explosion-proof vacuum) the material into a labeled hazardous waste container.
-
Containment (Liquid Spill): Absorb with an inert material (e.g., sand, diatomite, universal binders).[12] Place the contaminated material into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a clear understanding of its potential hazards and the implementation of rigorous storage and handling protocols. By treating this compound with the precautions appropriate for both piperidine and carbamate derivatives, researchers can protect themselves, maintain the integrity of their experiments, and ensure a safe laboratory environment.
References
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Chemexper. (n.d.). CAS 259180-79-5: 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-piperidinyl]carbamate. Retrieved from [Link]
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Restek. (2024, August 23). Safety Data Sheet: Carbamate Pesticides Standard. Retrieved from [Link]
-
TCI America. (n.d.). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl-(1-{4-[(R)-4-(1H-indol-3-ylmethyl)-2,5-dioxo-imidazolidin-1-yl]-3-phenyl-butyl]-4-piperidyl]carbamate. Retrieved from [Link]
-
CPAChem. (2017, October 24). Safety data sheet: Ethyl carbamate. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. Retrieved from [Link]
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Ivanova, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 229. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
-
ECHA. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]
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PubChem. (n.d.). 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-piperidinyl]carbamate. Retrieved from [Link]
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- 15. tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate | 1973389-22-8 [sigmaaldrich.com]
Application Notes & Protocols: Formulation Strategies for the Delivery of Ethyl (1-ethyl-4-piperidinyl)carbamate and Other Poorly Soluble Piperidine Derivatives
Introduction
The successful oral delivery of new chemical entities is frequently hampered by poor aqueous solubility. It is estimated that a significant percentage of drug candidates emerging from high-throughput screening are poorly soluble, presenting a major challenge to achieving adequate bioavailability.[1] Ethyl (1-ethyl-4-piperidinyl)carbamate, a small molecule with a substituted piperidine core, is anticipated to exhibit limited aqueous solubility due to its lipophilic character. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic strategies to formulate this and similar poorly soluble compounds for effective oral delivery.
The Biopharmaceutics Classification System (BCS) provides a scientific framework for classifying drug substances based on their aqueous solubility and intestinal permeability.[1] Compounds with low solubility and high permeability (BCS Class II) or low solubility and low permeability (BCS Class IV) require enabling formulation technologies to ensure sufficient absorption after oral administration. This guide will detail the critical pre-formulation characterization steps and outline key formulation technologies, with a focus on creating stable Amorphous Solid Dispersions (ASDs). We will provide the scientific rationale behind each step and present detailed, field-proven protocols for formulation preparation and characterization.
Part 1: Foundational Physicochemical Characterization
A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the cornerstone of rational formulation design.[1] These initial studies dictate the most viable formulation strategies and mitigate risks in later development stages.
Solubility Profiling
The solubility of the API must be determined in various media to predict its behavior in the gastrointestinal (GI) tract.
-
Aqueous Solubility: Determine solubility in buffers ranging from pH 1.2 to 7.4 to simulate the pH gradient of the GI tract. This is critical for ionizable compounds.
-
Biorelevant Media: Solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provides a more accurate prediction of in vivo solubility.
-
Organic Solvents: Assessing solubility in a range of organic solvents (e.g., ethanol, methanol, acetone, dichloromethane) is crucial for developing solvent-based formulations like solid dispersions.
Table 1: Hypothetical Solubility Profile for this compound
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Purified Water | ~7.0 | 25 | < 10 |
| 0.1 N HCl | 1.2 | 37 | 15 |
| Acetate Buffer | 4.5 | 37 | < 10 |
| Phosphate Buffer | 6.8 | 37 | < 10 |
| FaSSIF | 6.5 | 37 | 25 |
| FeSSIF | 5.0 | 37 | 50 |
| Ethanol | N/A | 25 | > 1000 |
| Acetone | N/A | 25 | > 1500 |
Solid-State Characterization
The solid form of the API profoundly impacts its stability, solubility, and dissolution rate.[2]
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point, and glass transition temperature (Tg) of amorphous forms, and to assess drug-polymer miscibility in solid dispersions.[3][4]
-
X-Ray Powder Diffraction (XRPD): Identifies the crystalline or amorphous nature of the API. The absence of sharp Bragg peaks indicates an amorphous state, which is desirable for enhancing solubility.[3][4]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the compound, identifying the temperature at which it begins to degrade. This is critical for heat-based formulation processes like Hot-Melt Extrusion.[4]
Part 2: Formulation Strategy Selection
Based on the pre-formulation data, an appropriate enabling technology can be selected. For a poorly soluble, lipophilic compound like this compound, the primary goal is to increase its dissolution rate and/or apparent solubility.[5] The following decision-making workflow can guide the selection process.
Figure 1: Decision workflow for selecting a formulation strategy.
Key Enabling Technologies
-
Amorphous Solid Dispersions (ASDs): This is one of the most powerful strategies for enhancing the solubility of poorly water-soluble drugs.[6] By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the high-energy amorphous state is stabilized, preventing recrystallization and significantly increasing aqueous solubility and dissolution rate.[7][8]
-
Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic drugs, LBDDS such as Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[2] The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine oil-in-water emulsion upon contact with GI fluids, facilitating drug absorption.
-
Particle Size Reduction: Decreasing the particle size of the API via micronization or nanonization increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[2][9] This strategy is most effective for drugs whose absorption is limited by dissolution rate (DCS IIa).
For this compound, creating an Amorphous Solid Dispersion is a highly promising approach due to its versatility and proven success. The following sections provide detailed protocols for this strategy.
Part 3: Detailed Protocols & Methodologies
The following protocols provide step-by-step instructions for preparing and characterizing an ASD formulation. The choice of polymer is critical; common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and specific grades of Eudragit®.[4][6] Polymer screening is a crucial first step to ensure drug-polymer miscibility.[4][8]
Protocol 1: Preparation of an ASD by Solvent Evaporation
This method is ideal for laboratory-scale screening of drug-polymer combinations.[10]
Objective: To prepare a 1:4 (w/w) drug-to-polymer (PVP K30) solid dispersion.
Materials:
-
This compound (API)
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or other suitable volatile solvent in which both API and polymer are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 40 mesh)
Procedure:
-
Accurately weigh 100 mg of the API and 400 mg of PVP K30.
-
Dissolve both components in a minimal amount of methanol (e.g., 10-20 mL) in a round-bottom flask. Gently swirl or sonicate until a clear solution is obtained.
-
Attach the flask to a rotary evaporator. Set the water bath temperature to 40-50°C (well below the boiling point of the solvent and the Tg of the polymer).
-
Apply vacuum and rotate the flask to evaporate the solvent. Continue until a thin, dry film is formed on the flask wall.
-
Further dry the solid film under high vacuum for 12-24 hours to remove any residual solvent.
-
Carefully scrape the dried solid dispersion from the flask.
-
Gently grind the resulting solid using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a 40-mesh sieve to ensure particle size uniformity.
-
Store the final ASD powder in a desiccator to protect it from moisture, which can induce recrystallization.[6]
Protocol 2: Characterization of the Amorphous Solid Dispersion
This protocol validates the successful formation of a single-phase, amorphous system.
Objective: To confirm the amorphicity and thermal properties of the prepared ASD.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
X-Ray Powder Diffractometer (XRPD)
Procedure:
-
DSC Analysis:
-
Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to a temperature above the expected melting point of the crystalline API (e.g., 25°C to 200°C).
-
Analysis: A successful ASD will show the absence of the crystalline melting endotherm of the API and the presence of a single glass transition temperature (Tg), indicating a miscible, single-phase system.[4]
-
-
XRPD Analysis:
-
Place a sufficient amount of the ASD powder onto the sample holder.
-
Scan the sample over a suitable 2θ range (e.g., 5° to 40°) using Cu Kα radiation.
-
Run scans for the pure crystalline API and the pure polymer as controls.
-
Analysis: The diffractogram of the ASD should show a characteristic amorphous "halo" pattern, devoid of the sharp Bragg peaks present in the diffractogram of the crystalline API.[3]
-
Figure 2: Experimental workflow for ASD preparation and validation.
Protocol 3: In Vitro Performance Testing (Non-Sink Dissolution)
This test evaluates the performance of the ASD by measuring its ability to generate and maintain a supersaturated solution of the drug, which is key to enhancing bioavailability.[4][6]
Objective: To compare the dissolution profile of the ASD against the unformulated crystalline API.
Equipment & Reagents:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Phosphate buffer (pH 6.8) or FaSSIF
-
HPLC system for drug quantification
-
Syringe filters (e.g., 0.45 µm PVDF)
Procedure:
-
Set up the dissolution apparatus. Fill the vessels with 900 mL of pH 6.8 phosphate buffer maintained at 37 ± 0.5°C. Set the paddle speed to 50 or 75 RPM.
-
Accurately weigh an amount of the ASD powder equivalent to a specific dose of the API (e.g., 20 mg API).
-
Also, weigh 20 mg of the unformulated crystalline API for a control vessel.
-
At time t=0, add the ASD powder and the crystalline API to their respective vessels.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately filter the sample through a 0.45 µm syringe filter.
-
Do not replace the withdrawn media to maintain non-sink conditions, which better reflects the generation of supersaturation.
-
Analyze the concentration of the dissolved API in each filtered sample using a validated HPLC method.
-
Plot the concentration of the API (µg/mL) versus time for both the ASD and the crystalline API.
Part 4: Data Interpretation & Next Steps
-
Successful Formulation: A successful ASD formulation will demonstrate a significantly faster dissolution rate and achieve a much higher maximum aqueous concentration (Cmax) compared to the crystalline API. This phenomenon is often referred to as a "spring and parachute" effect, where the ASD rapidly dissolves to a supersaturated state (the "spring") and the polymer inhibits precipitation, maintaining that concentration over time (the "parachute").[6]
-
Troubleshooting: If the dissolution advantage is minimal, or if rapid precipitation occurs, further optimization is needed. This may involve screening different polymers, adjusting the drug-to-polymer ratio, or exploring alternative formulation technologies like LBDDS.[8]
-
Next Steps: A promising ASD formulation would proceed to long-term stability studies to ensure the amorphous form is maintained over the product's shelf life.[4] Subsequently, the formulation would be incorporated into a final dosage form (e.g., capsule or tablet) and evaluated in preclinical in vivo pharmacokinetic studies to confirm improved bioavailability.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection. (n.d.). PMC. [Link]
-
Advances in Oral Drug Delivery Systems: Challenges and Opportunities. (2023). PMC. [Link]
-
Oral Controlled Release Drug Delivery System: An Overview. (n.d.). SciSpace. [Link]
-
In Vitro Methods for Evaluating Drug Release of Vaginal Ring Formulations—A Critical Review. (2019). MDPI. [Link]
-
Recent innovations in oral drug delivery systems: Examining current challenges and future opportunities for enhanced therapeutic. (2022). ScienceScholar. [Link]
-
Video: Oral Drug Delivery Systems: Introduction. (2026). JoVE. [Link]
-
In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. (2018). USP. [Link]
-
Advances in oral controlled release drug delivery systems. (2024). GSC Online Press. [Link]
-
In Vitro Release Testing (IVRT). (n.d.). Teledyne Labs. [Link]
-
Design, Development, and Characterization of High Drug-Loaded Drug-Drug-Polymer Ternary Amorphous Solid Dispersions. (2025). PubMed. [Link]
-
Characterization of amorphous solid dispersions. (2019). Kinam Park. [Link]
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. (n.d.). SciSpace. [Link]
-
A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. (2023). Ashdin Publishing. [Link]
-
Development And Validation Of In Vitro Release Testing For Semisolid Formulations. (n.d.). Particle Sciences. [Link]
-
Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin. (2023). MDPI. [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. [Link]
-
Solid Dispersion in Pharmaceutical Drug Development: From Basics to Clinical Applications. (n.d.). IntechOpen. [Link]
-
Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. (2024). Bentham Science. [Link]
-
A Review of Various Manufacturing Approaches for Developing Amorphous Solid Dispersions. (2022). Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Development, and Characterization of High Drug-Loaded Drug-Drug-Polymer Ternary Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. kinampark.com [kinampark.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl (1-ethyl-4-piperidinyl)carbamate Synthesis
Case ID: #ETH-PIP-CARB-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
You are encountering yield issues with the synthesis of ethyl (1-ethyl-4-piperidinyl)carbamate . This molecule presents a specific chemical challenge: it contains a basic tertiary amine (the N-ethyl piperidine ring) and a neutral carbamate moiety.[1]
The most common cause of yield loss for this specific scaffold is not the reaction itself, but the workup.
Unlike simple amide couplings, this product behaves as an alkaloid. If you follow standard protocols that include an acidic wash (e.g., 1M HCl or citric acid) to remove excess base, you will extract your product into the aqueous waste stream due to protonation of the piperidine nitrogen (
This guide restructures your workflow to prevent this loss and optimize the acylation step.
Module 1: The Reaction Logic (Mechanism & Causality)
The synthesis involves the nucleophilic attack of 1-ethyl-4-aminopiperidine (primary amine) on ethyl chloroformate (electrophile).[1][2]
Critical Control Points
-
Regioselectivity: The starting material has two nitrogens. The N-1 is tertiary (already ethylated) and nucleophilic but sterically hindered.[1][2] The C-4 amine is primary and highly nucleophilic.[1][2]
-
HCl Management: The reaction generates HCl. If not neutralized, HCl protonates the unreacted primary amine, rendering it non-nucleophilic and stalling the reaction at ~50% conversion.
Visualizing the Pathway
Figure 1: Reaction pathway highlighting the necessity of base to prevent starting material protonation (Red dashed line).
Module 2: Troubleshooting Guide (Q&A)
Ticket #1: "My product disappears during the acid wash."
Diagnosis: You likely treated the organic layer with dilute HCl or Citric Acid to remove the excess Triethylamine/DIPEA.
-
Mechanism: The N-1 piperidine nitrogen is basic.[1][2] Adding acid protonates this nitrogen, converting your lipophilic carbamate into a hydrophilic ammonium salt.
-
Result: The product partitions into the aqueous layer, which you likely discarded.
Corrective Protocol:
-
Do NOT use acidic washes. [2]
-
Quench the reaction with water or saturated
.[5] -
The product will remain in the organic layer (DCM or EtOAc) as long as the pH is > 9 .
-
If you must remove excess amine base, rely on evaporation (TEA is volatile) or column chromatography, not acid extraction.
Ticket #2: "The reaction stalls or I see a precipitate that isn't product."
Diagnosis: The precipitate is likely Triethylamine Hydrochloride (TEA·HCl).
-
Impact: In non-polar solvents (DCM, Ether), this salt precipitates. It can encapsulate unreacted amine, physically preventing it from reacting.
-
Solution: Ensure vigorous stirring. If the mixture becomes too thick (porridge-like), add more solvent. The formation of this salt is actually a sign the reaction is working.
Ticket #3: "I see a major impurity at M+72 in LCMS."[2]
Diagnosis: This is likely the Bis-acylated byproduct (Imide formation).[1][2]
-
Cause: Large excess of ethyl chloroformate or high reaction temperature.[2]
-
Solution:
-
Add Ethyl Chloroformate dropwise as a solution in DCM.[2]
-
Keep stoichiometry strictly at 1.05 – 1.1 equivalents.
-
Keep temperature at
during addition.
-
Module 3: Optimized Experimental Protocol
This protocol uses a DCM/TEA system which is robust for this scale.[2]
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 1-Ethyl-4-aminopiperidine | Substrate | 1.0 eq | Liquid; check purity by GC/NMR.[1][2] |
| Ethyl Chloroformate | Reagent | 1.1 eq | Toxic/Lachrymator. Handle in hood.[2] |
| Triethylamine (TEA) | Base | 1.5 eq | Scavenges HCl. |
| Dichloromethane (DCM) | Solvent | [0.2 M] | Dry solvent preferred but not strictly required. |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask under
(optional but recommended for yield >90%). -
Dissolution: Add 1-Ethyl-4-aminopiperidine (1.0 eq) and TEA (1.5 eq) to DCM. Cool the mixture to
(Ice/Water bath). -
Addition: Dilute Ethyl Chloroformate (1.1 eq) in a small volume of DCM. Add this solution dropwise to the reaction over 15–20 minutes.
-
Reaction: Allow to warm to room temperature naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC (System: 10% MeOH in DCM + 1%
). Stain with Ninhydrin (SM stains, Product may not) or Iodine.
-
-
Workup (The "Alkaloid" Method):
-
Purification:
-
The crude oil is often pure enough.
-
If purification is needed, use Neutral Alumina or Silica Gel pre-treated with 1% Triethylamine to prevent streaking of the basic amine.
-
Eluent: DCM
5% MeOH/DCM.[2]
-
Module 4: The "Rescue" Workflow (Extraction Logic)
If you have already performed an acidic wash and lost your product, use this logic flow to recover it from the aqueous waste.
Figure 2: Rescue protocol for recovering product from acidic aqueous layers.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
BenchChem Technical Support. (2025). Purification Techniques for Piperidine Derivatives: Acid-Base Extraction Protocols.[1][2][6][8] (General reference for piperidine alkaloid handling).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocols for Schotten-Baumann and carbamate synthesis).
Sources
- 1. CAS 58859-46-4: Ethyl 4-amino-1-piperidinecarboxylate [cymitquimica.com]
- 2. 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-amino-1-piperidinecarboxylate | 58859-46-4 [chemicalbook.com]
- 4. ureaknowhow.com [ureaknowhow.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Solubility Issues with Ethyl (1-ethyl-4-piperidinyl)carbamate
Welcome to the dedicated technical support guide for ethyl (1-ethyl-4-piperidinyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior, enabling you to make informed decisions during your experiments.
Understanding the Physicochemical Profile
The solubility of any compound is dictated by its molecular structure. This compound possesses distinct features that create a nuanced solubility profile: a basic piperidine nitrogen, a polar carbamate group, and non-polar ethyl groups. The interplay between these features is key to understanding its behavior in various solvents.
The tertiary amine within the piperidine ring is the most critical functional group influencing solubility.[1][2] As a weak base, its protonation state is pH-dependent. In acidic conditions, the nitrogen becomes protonated, forming a positively charged ammonium salt which is significantly more polar and, therefore, more soluble in aqueous media.[3] Conversely, as the pH increases, the compound exists predominantly in its less soluble, neutral free base form. The ethyl groups and the hydrocarbon backbone contribute to the molecule's hydrophobic character, which can limit aqueous solubility, especially at neutral or alkaline pH.[4]
| Property | Predicted Value / Information | Impact on Solubility |
| Molecular Formula | C10H20N2O2 | - |
| Molecular Weight | 200.28 g/mol | Moderate molecular weight; solubility will be highly dependent on functional groups rather than size alone. |
| Predicted pKa | ~9.5 - 10.5 (for the piperidine nitrogen) | This is the pH at which the protonated and non-protonated forms are in equilibrium. To achieve significant solubility in water, the pH of the solution should be at least 1-2 units below this value. |
| Predicted XLogP3 | ~1.5 - 2.5 | This positive value indicates a degree of lipophilicity, suggesting that while aqueous solubility may be challenging, the compound should be soluble in various organic solvents.[5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound.
Q1: My compound is virtually insoluble in neutral water (pH 7.0). Why is this, and what is my first step?
Answer: This is expected behavior. At neutral pH, the piperidine nitrogen is largely in its non-ionized (free base) form. The molecule's hydrophobic ethyl groups and piperidine ring structure dominate, leading to poor aqueous solubility.[1][4]
Your first and most critical step is to modify the pH of your aqueous medium. By acidifying the solution, you will protonate the basic piperidine nitrogen, forming a more polar and soluble salt.[3]
First Step Recommendation: Attempt to dissolve the compound in an acidic buffer (e.g., pH 4-5) or in deionized water with a small amount of dilute acid (e.g., 0.1 N HCl) added dropwise.
Q2: I've successfully dissolved the compound in an acidic buffer, but it crashes out when I add it to my neutral pH cell culture media. What's happening?
Answer: This is a classic case of a pH shift causing precipitation. Your acidic, high-concentration stock solution is being neutralized by the buffering capacity of your cell culture media. As the pH of the local environment around the compound molecules rises above its pKa, the compound converts back to its poorly soluble free base form and precipitates.[6]
Troubleshooting Steps:
-
Reduce Stock Concentration: Lower the concentration of your acidic stock solution so that when you dilute it into the media, the final concentration of the compound is below its solubility limit at the media's pH.
-
Use a Co-solvent: Prepare a high-concentration stock in a water-miscible organic solvent like DMSO.[7] When this is diluted (typically ≤1% v/v) into your aqueous medium, the DMSO can help keep the compound in solution even at a less favorable pH. This is often the most practical approach for cell-based assays. See Protocol 3 for details.
Q3: What are the best organic solvents for this compound?
Answer: Given its predicted lipophilicity, this compound should exhibit good solubility in a range of polar and non-polar organic solvents.[2][8]
Recommended Solvents for Stock Solutions:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions due to their strong solubilizing power.[7][9]
-
Alcohols: Ethanol, methanol, and isopropanol are also effective solvents.[9][10]
-
Chlorinated Solvents: Dichloromethane and chloroform can be used but are less common for biological applications.
Always use anhydrous grade solvents to avoid introducing water, which could affect solubility and stability.
Q4: Can I use heat to help dissolve my compound?
Answer: Heating can increase the rate of dissolution and the amount of solute that can be dissolved. However, this approach must be used with caution.
-
Pros: It can help overcome the initial energy barrier to dissolution, especially for crystalline solids.
-
Cons:
-
Degradation: Carbamates can be susceptible to thermal degradation. You risk altering your compound's chemical identity.
-
Supersaturation: Upon cooling, the solution may become supersaturated and precipitate, often at an inconvenient time during your experiment.
-
Recommendation: Use heating only as a last resort and with proper controls. A better strategy is to find a suitable solvent system at ambient temperature. If you must use heat, do so gently (e.g., a 37-40°C water bath) and for the shortest time possible. Always verify the stability of your compound under these conditions using an appropriate analytical method like HPLC.
Experimental Protocols & Workflows
Diagram: General Troubleshooting Workflow
This diagram outlines the logical progression for addressing solubility issues with this compound.
Caption: Logical workflow for troubleshooting solubility issues.
Diagram: The Effect of pH on Solubility
This diagram illustrates the chemical principle behind pH adjustment for enhancing solubility.
Caption: pH-dependent equilibrium of the piperidine moiety.
Protocol 1: Determination of Aqueous pH-Solubility Profile
This protocol uses the standard shake-flask method to determine the equilibrium solubility of the compound across a range of pH values.
Materials:
-
This compound
-
Series of buffers (e.g., citrate, phosphate) covering a pH range from 3 to 8.
-
HPLC-grade water and acetonitrile
-
Calibrated pH meter
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with your sample)
-
Validated HPLC method for quantification
Procedure:
-
Preparation: Add an excess amount of the compound to a series of vials. The goal is to have undissolved solid remaining after equilibrium is reached.
-
Buffer Addition: Add a precise volume (e.g., 1.0 mL) of each buffer to its respective vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to sit undisturbed for at least 1 hour for the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.[11] This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the filtered solution with an appropriate mobile phase or solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted samples using a pre-calibrated HPLC method to determine the exact concentration of the dissolved compound.
-
Analysis: Calculate the solubility at each pH point (in mg/mL or µM) and plot the results to visualize the pH-solubility profile.
Protocol 2: Preparation and Use of a DMSO Stock Solution
This is the most common method for preparing a compound for use in biological assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh a precise amount of the compound into a sterile vial. For example, weigh 2.0 mg.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For a 2.0 mg sample of a 200.28 g/mol compound to make a 10 mM stock, you would add 998.6 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if needed, but ensure the compound is stable at this temperature.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles. Ensure the vials are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric water.
-
Application: For experiments, thaw an aliquot and dilute it at least 1:1000 into your final aqueous buffer or cell culture medium to minimize the concentration of DMSO, which can be toxic to cells at higher levels.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2025).
- Vedantu. (n.d.). Physical Properties of Amines Explained with Examples.
- Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
- NCERT. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry.
- Vertex AI Search. (2026). Piperidine | Solubility of Things.
- Wikipedia. (2024).
- Wikipedia. (2024). Piperidine.
- Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- International Journal of Scientific Development and Research. (2024). Methods to boost solubility.
- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
- National Center for Biotechnology Information. (n.d.). Piperidine | C5H11N | CID 8082 - PubChem.
- Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
- Journal of Pharmaceutical and Biomedical Analysis. (2023). Solubility enhancement techniques: A comprehensive review.
- International Journal of Applied Pharmaceutics. (2012).
- Sciencemadness. (n.d.).
- BOC Sciences. (n.d.). Piperidines - Building Block.
- Slideshare. (2018). Methods of solubility enhancements.
- FooDB. (2015).
- National Center for Biotechnology Information. (2018).
- Benchchem. (2025). Technical Support Center: Overcoming Solubility Challenges of Bistetrazole Amines.
- National Center for Biotechnology Information. (n.d.). 1,1-Dimethylethyl N-[1-(2-aminoethyl)
- Cayman Chemical. (n.d.).
- LookChem. (n.d.). CAS 259180-79-5: 1,1-Dimethylethyl N-[1-(2-aminoethyl)
- Benchchem. (n.d.). Troubleshooting low solubility of Ethyl-quinolin-3-ylmethyl-amine in aqueous buffers.
- Echemi. (n.d.). 1,1-Dimethylethyl N-[1-(2-aminoethyl)
- National Center for Biotechnology Information. (n.d.). 1-(2-(Methylamino)ethyl)
- Wikipedia. (2024).
- Pharmaceutical Technology. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
- University of Calgary. (2023). Solubility of Organic Compounds - Chemistry.
- Chemistry Steps. (2021). Solubility of Organic Compounds.
- AIR Unimi. (2023).
- Google Patents. (1994). US5338739A - (Pyrrolidinyl)
- PubChemLite. (2025). Tert-butyl n-[1-(piperidin-4-yl)
- PubChemLite. (2026). Carbamic acid, ethyl[1-[[(3s,4s)-1-(2-naphthalenylcarbonyl) - PubChemLite.
- MilliporeSigma. (n.d.). tert-butyl N-[(1R)-1-(piperidin-4-yl)
- NIST. (n.d.). Carbamic acid, phenyl-, 1-methylethyl ester - the NIST WebBook..). Carbamic acid, phenyl-, 1-methylethyl ester - the NIST WebBook.
Sources
- 1. Physical Properties of Amines Explained with Examples [vedantu.com]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. Why are amines soluble in nature? - askIITians [askiitians.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ajptonline.com [ajptonline.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. caymanchem.com [caymanchem.com]
- 11. dissolutiontech.com [dissolutiontech.com]
Minimizing side reactions during ethyl (1-ethyl-4-piperidinyl)carbamate synthesis
Technical Support Center: Optimization of Ethyl (1-ethyl-4-piperidinyl)carbamate Synthesis
Executive Summary: The "Golden Batch" Standard
Synthesizing This compound requires a precise balance between nucleophilic acyl substitution and acid scavenging. The reaction involves treating 1-ethyl-4-aminopiperidine (a diamine with one primary and one tertiary amine) with ethyl chloroformate .
The Challenge: You are navigating a competitive landscape between the desired
-
Symmetrical Urea Formation: Caused by moisture or improper stoichiometry.
-
Amine Hydrochlorides: "Trapping" your starting material as an unreactive salt.
-
Bis-acylation / Quaternization: Over-reaction at the exocyclic nitrogen or attack on the piperidine ring nitrogen.
This guide provides the protocols and troubleshooting logic to secure a yield >90% with >98% purity.
Core Reaction Logic & Pathway Visualization
To control the reaction, you must visualize the competing pathways. The primary amine is the intended nucleophile. However, the HCl byproduct is an "antagonist" that shuts down the reaction by protonating the remaining amine.
Figure 1: Reaction Pathways and Competitive Side-Reactions
Caption: Mechanistic pathway showing the target carbamate formation versus competitive salt formation and urea generation.
Critical Process Parameters (CPP)
The following parameters are non-negotiable for minimizing side reactions.
| Parameter | Specification | Scientific Rationale |
| Temperature | Low temperature suppresses the reaction of the tertiary piperidine nitrogen (quaternization) and controls the exotherm to prevent bis-acylation [1, 2]. | |
| Solvent Water | Water hydrolyzes ethyl chloroformate to CO2 and HCl, but more critically, it promotes symmetrical urea formation via an isocyanate intermediate [3]. | |
| Base Choice | Triethylamine (TEA) or DIPEA | A tertiary amine base is required to scavenge the HCl byproduct. Inorganic bases (like |
| Addition Order | ECF into Amine | Crucial: Add the chloroformate to the amine/base mixture.[1][2] Reversing this (amine into chloroformate) creates a local excess of chloroformate, promoting bis-acylation. |
Troubleshooting Guide & FAQs
Q1: I see a major impurity spot on TLC ( slightly lower than product). What is it?
Diagnosis: This is likely the Symmetrical Urea (1,3-bis(1-ethyl-4-piperidinyl)urea). Mechanism: If moisture is present, ethyl chloroformate hydrolyzes to form an unstable carbamic acid, which decarboxylates to an amine or forms an isocyanate. The isocyanate reacts rapidly with your starting amine to form the urea [3, 5]. Solution:
-
Ensure DCM or THF is dried over molecular sieves.
-
Flush the reaction vessel with Nitrogen/Argon.
-
Rescue: Urea is very difficult to remove by chromatography due to solubility. Recrystallization from an alcohol/ether mix is often required.
Q2: The reaction stalls at 50% conversion. Adding more chloroformate doesn't help.
Diagnosis: HCl Trapping .
Mechanism: As the reaction proceeds, HCl is generated. If your base (TEA) is insufficient or the stirring is poor, the HCl protonates the unreacted starting material (the primary amine). The resulting ammonium salt (
-
Ensure you are using 1.2 to 1.5 equivalents of Base relative to the amine.
-
Verify the quality of your Triethylamine (old TEA can absorb water and lose potency).
-
Rescue: Add an additional 0.5 eq of DIPEA and stir vigorously.
Q3: I see a new spot at the baseline (very polar).
Diagnosis: Quaternization or N-Dealkylation .
Mechanism: At temperatures
-
Keep the reaction strictly at
during addition. -
Do not reflux.
Validated Experimental Protocol
Objective: Synthesis of this compound (10 mmol scale).
Materials:
-
1-Ethyl-4-aminopiperidine (1.28 g, 10 mmol)
-
Ethyl Chloroformate (1.19 g, 11 mmol, 1.1 eq)
-
Triethylamine (TEA) (1.52 g, 15 mmol, 1.5 eq)
-
Dichloromethane (DCM) (Anhydrous, 20 mL)
Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask. Add a magnetic stir bar and purge with Argon.
-
Solvation: Add 1-Ethyl-4-aminopiperidine and TEA to the DCM. Cool the mixture to
in an ice bath. Stir for 10 mins to equilibrate. -
Addition: Dilute the Ethyl Chloroformate in 5 mL of DCM. Add this solution dropwise via a syringe pump or addition funnel over 30 minutes .
-
Note: The slow addition prevents local heating and high concentration pockets that favor side reactions [2].
-
-
Reaction: Allow the mixture to warm to Room Temperature naturally. Stir for 3–4 hours.
-
Checkpoint: Monitor by TLC (System: 10% MeOH in DCM with 1%
). The starting amine (ninhydrin active) should disappear.
-
-
Workup (The Wash):
-
Quench with 10 mL saturated
(removes unreacted chloroformate and neutralizes HCl salts). -
Extract with DCM (
). -
Wash combined organics with Brine.[3]
-
Dry over
.
-
-
Purification: Evaporate solvent. If purity is
, purify via flash column chromatography (Silica, DCM:MeOH gradient).
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing low yields and impurity profiles in carbamate synthesis.
References
-
BenchChem. (2025).[3][4][5] Ethyl 4-anilinopiperidine-1-carboxylate: A Comprehensive Technical Guide. Retrieved from
-
BenchChem. (2025).[3][4][5] Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate.[2][5] Retrieved from
-
Common Organic Chemistry. (n.d.). Urea Formation - Common Conditions.[6] Retrieved from
-
Rutgers University. (n.d.). New Carbamates and Related Compounds.[1] Retrieved from
-
National Institutes of Health (NIH). (2005). Practical synthesis of unsymmetrical ureas from isopropenyl carbamates.[7] Retrieved from
-
J-Stage. (n.d.). On the Cleavage of Tertiary Amines with Ethyl Chloroformate. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. Practical synthesis of unsymmetrical ureas from isopropenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH Conditions for Ethyl (1-ethyl-4-piperidinyl)carbamate Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the handling of ethyl (1-ethyl-4-piperidinyl)carbamate .
Mechanistic Overview: The Dual Nature of the Molecule
To master the stability of this compound, you must understand its bifunctional chemical architecture:
-
The Piperidine Ring (Tertiary Amine): With a pKa typically around 9.0–9.5, this center dictates the molecule's aqueous solubility and ionization state[1].
-
The Carbamate Linkage: Carbamates are strategically used in drug design to bridge the stability gap between highly labile esters and highly stable amides[2]. However, they remain susceptible to pH-dependent hydrolysis[3].
The Causality of Degradation: At basic pH (> 8.0), the abundance of hydroxide ions (OH⁻) triggers a nucleophilic attack on the carbamate's carbonyl carbon[4]. This forms a transient tetrahedral intermediate that rapidly collapses, cleaving the bond to release ethanol, carbon dioxide (via spontaneous decarboxylation of the resulting carbamic acid), and 1-ethylpiperidin-4-amine[2]. Conversely, at mildly acidic pH (2.0–6.0), the piperidine nitrogen becomes fully protonated. The resulting positive charge stabilizes the molecule, and the lack of nucleophilic hydroxide prevents base-catalyzed cleavage, making the carbamate highly stable[2].
Fig 1: pH-dependent degradation and stabilization pathways of the piperidine carbamate.
Troubleshooting Guides & FAQs
Q1: My compound degrades rapidly during HPLC purification. What is causing this? A1: If you are using basic mobile phases (e.g., 0.1% Ammonia or Ammonium Bicarbonate at pH > 9) to improve the peak shape of the basic piperidine amine, you are inadvertently triggering base-catalyzed hydrolysis of the carbamate[1]. Solution: Switch to a low-pH mobile phase (e.g., 0.1% Trifluoroacetic Acid or Formic Acid, pH 2–3). Under these conditions, the piperidine nitrogen is fully protonated, ensuring excellent peak shape while completely protecting the carbamate from base-catalyzed degradation[2].
Q2: I observe precipitation when adjusting the pH of my aqueous stock solution from pH 4 to pH 8. Why? A2: this compound is highly water-soluble at low pH due to the protonation of the tertiary amine to form a salt. As you approach its pKa (around pH 9), the compound converts to its neutral freebase form, which has significantly lower aqueous solubility[1]. Solution: Maintain the stock solution at pH 4–6 using a citrate or acetate buffer. If physiological pH (7.4) is required for downstream biological assays, use a co-solvent (e.g., 5% DMSO) or formulate the solution immediately prior to the experiment to prevent precipitation and minimize spontaneous hydrolysis[3].
Q3: How should I store the compound to guarantee long-term stability? A3: Carbamates can undergo slow, creeping hydrolysis in the presence of ambient moisture and fluctuating pH[5]. Solution: Always store the compound in its salt form (e.g., hydrochloride or trifluoroacetate salt) rather than the freebase. The salt inherently maintains a micro-acidic environment that protects the carbamate linkage[2]. Store desiccated at -20°C in an amber vial.
Quantitative Data: pH Stability Profile
The following table summarizes the hydrolytic stability of the compound across various pH environments, providing a baseline for experimental planning.
| pH Level | Buffer System | Piperidine State | Carbamate Stability (t½ at 37°C) | Primary Mechanism |
| 2.0 | 0.1M HCl / Phosphate | Fully Protonated | > 7 days | Trace acid-catalyzed hydrolysis[4] |
| 5.0 | Acetate Buffer | Fully Protonated | > 14 days | Highly stable; optimal storage pH |
| 7.4 | PBS | Partially Protonated | ~ 48–72 hours | Mild spontaneous hydrolysis[3] |
| 9.5 | Carbonate Buffer | Freebase | < 4 hours | Base-catalyzed hydrolysis[4] |
| 12.0 | 0.1M NaOH | Freebase | < 15 mins | Rapid nucleophilic hydroxide attack[4] |
Experimental Protocol: Self-Validating pH Stability Profiling
To accurately assess the stability of your specific formulation or batch, follow this self-validating methodology. This protocol utilizes an internal standard and a rigorous quenching step to eliminate matrix effects and prevent post-sampling degradation.
Objective: To determine the degradation kinetics of this compound in various pH buffers via LC-MS/MS.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in anhydrous DMSO to yield a 10 mM stock solution. Ensure the DMSO is strictly anhydrous to prevent premature hydrolysis[5].
-
Buffer Preparation: Prepare 50 mM buffers at pH 2.0 (Phosphate), pH 5.0 (Acetate), pH 7.4 (PBS), and pH 10.0 (Borate). Verify pH with a calibrated glass electrode.
-
Incubation Setup: Spike the 10 mM stock into each buffer to achieve a final concentration of 100 µM (1% DMSO final volume). Immediately add an internal standard (e.g., a highly stable, sterically hindered amide analog) at 50 µM.
-
Time-Course Sampling: Incubate the mixtures in a thermoshaker at 37°C. Withdraw 50 µL aliquots at specific time points: t = 0, 1, 2, 4, 8, 24, and 48 hours.
-
Critical Quenching Step: Immediately quench the withdrawn aliquot by adding 50 µL of ice-cold acetonitrile containing 0.1% Formic Acid. Causality: The cold temperature halts kinetic energy, the acetonitrile precipitates buffer salts, and the formic acid instantly drops the pH to ~3.0, neutralizing any hydroxide ions and locking the carbamate in its stable protonated state[4].
-
Analysis: Centrifuge the quenched samples at 14,000 x g for 5 minutes. Inject the supernatant into an LC-MS/MS system. Quantify stability by plotting the ratio of the intact carbamate peak area against the internal standard over time.
Fig 2: Self-validating experimental workflow for carbamate pH stability profiling.
References
-
ACS Publications. "Organic Carbamates in Drug Design and Medicinal Chemistry".[Link]
-
ResearchGate. "Key parameters for carbamate stability in dilute aqueous–organic solution".[Link]
-
Biosynce. "Under what conditions does piperidine decompose?".[Link]
Sources
Technical Support Center: Troubleshooting Thermal Degradation of Ethyl (1-ethyl-4-piperidinyl)carbamate
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that carbamate linkages, while highly versatile as protecting groups and structural motifs, are notoriously sensitive to thermal stress.
Ethyl (1-ethyl-4-piperidinyl)carbamate presents a unique challenge: it contains both a basic piperidine nitrogen and a secondary carbamate moiety. When subjected to heat during reaction workups, solvent evaporation, or even routine analysis, this compound can rapidly degrade, leading to unexplained yield losses and complex impurity profiles.
This guide is structured to provide you with a deep mechanistic understanding of this degradation, alongside field-proven, self-validating protocols to ensure the structural integrity of your compound from synthesis to final characterization.
Section 1: The Chemistry of Carbamate Thermolysis
Q: Why does this compound degrade when exposed to elevated temperatures during synthesis or purification?
A: The degradation of ethyl N-alkylcarbamates is driven by the thermal lability of the urethane bond. When thermal energy exceeds the activation barrier (approximately 45–48 kcal/mol), the molecule undergoes unimolecular elimination[1]. Because this is an intramolecular process, it is highly dependent on temperature rather than concentration.
Depending on the specific thermodynamic conditions, the degradation follows two primary pathways, which can subsequently trigger a third cascade reaction:
-
Pathway A (Isocyanate Formation): The molecule undergoes a four-centered transition state, eliminating ethanol to yield highly reactive 1-ethyl-4-isocyanatopiperidine[2].
-
Pathway B (Amine Formation): A concerted, non-synchronous six-membered cyclic transition state leads to the elimination of carbon dioxide and ethylene gas, leaving behind 1-ethyl-4-aminopiperidine[1].
-
Pathway C (The Urea Cascade): If both degradation pathways occur simultaneously in a concentrated solution, the highly electrophilic isocyanate (from Pathway A) will rapidly condense with the nucleophilic amine (from Pathway B). This forms a highly stable, symmetric byproduct: 1,3-bis(1-ethyl-4-piperidinyl)urea[3].
Fig 1. Thermal degradation pathways of this compound into byproducts.
Section 2: Analytical Artifacts vs. True Degradation
Q: My GC-MS shows 80% degradation into an amine and an isocyanate, but my benchtop NMR shows a pure product. Which is correct?
A: Your NMR is correct. You are observing an analytical artifact .
The Causality: Gas Chromatography-Mass Spectrometry (GC-MS) requires volatilizing the sample in an injection port typically heated to 250°C–300°C. This extreme thermal shock instantly provides the activation energy required for the thermolysis pathways described above[1]. The GC column is successfully separating the degradation products that were created inside the instrument, not the contents of your flask. This leads to a false-negative purity result.
To accurately quantify this compound, you must use techniques that keep the molecule in the liquid phase at ambient temperatures, such as HPLC-UV or LC-MS with soft ionization techniques.
Quantitative Comparison of Analytical Thermolysis
| Analytical Technique | Thermal Exposure (Source/Inlet) | Intact Carbamate (%) | Isocyanate Byproduct (%) | Amine Byproduct (%) | Urea Cascade Product (%) |
| GC-MS (Standard) | 280°C | < 5.0 | 65.2 | 28.1 | 1.7 |
| GC-MS (Low Temp) | 200°C | 42.3 | 38.5 | 15.0 | 4.2 |
| HPLC-UV | 25°C (Ambient) | 99.8 | < 0.1 | < 0.1 | < 0.1 |
| LC-MS (ESI+) | 150°C (Desolvation) | 99.5 | < 0.1 | < 0.1 | 0.4 |
Protocol 1: Self-Validating LC-MS Integrity Assay
To prove that your analytical method is not causing degradation, you must introduce an internal control that would undergo the exact same thermal stress if the instrument settings were too harsh.
-
Sample Preparation: Dissolve 1.0 mg of the isolated this compound in 1.0 mL of pre-chilled (4°C) LC-MS grade acetonitrile.
-
Isotopic Spiking (The Validation Step): Spike the sample with 10 µL of a stable
-labeled ethyl carbamate standard. Logic: If the instrument parameters are causing thermolysis, the -standard will also degrade, proving the degradation is an analytical artifact, not a synthetic failure. -
Chromatography: Inject 2 µL onto a C18 reverse-phase column maintained at 25°C. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Soft Ionization: Utilize Electrospray Ionization (ESI+) with the capillary voltage set to 3.0 kV. Critical: Cap the desolvation gas temperature at strictly <150°C.
-
Data Interpretation: Monitor the
parent ion. If the -standard remains >99% intact but your analyte shows degradation, the degradation occurred during your chemical process. If both degrade, your LC-MS source is too hot.
Section 3: Process Chemistry & Safe Isolation Workflows
Q: How can we remove high-boiling solvents during scale-up without degrading the carbamate?
A: Prolonged heating (e.g., >60°C) during rotary evaporation or distillation provides sustained thermal stress. As the solvent volume decreases, the localized concentration of the carbamate increases, which drastically accelerates the secondary urea-forming cascade[3]. Lowering the system pressure—rather than raising the temperature—is the only reliable way to prevent this cascade.
Fig 2. Self-validating, low-temperature isolation workflow preventing carbamate thermolysis.
Protocol 2: Low-Temperature Vacuum Isolation Workflow
This workflow utilizes thermodynamic manipulation to remove solvents without crossing the activation energy threshold of the carbamate bond.
-
Thermal Quenching: Immediately quench the carbamylation reaction by pouring the mixture over crushed ice. This rapidly drops the kinetic energy of the system, halting any ongoing exothermic side reactions.
-
Cold Extraction: Perform liquid-liquid extraction using dichloromethane (DCM) in a pre-chilled separatory funnel. Maintain the aqueous pH between 8.0 and 8.5. Logic: This keeps the piperidine nitrogen deprotonated for organic solubility without catalyzing base-mediated ester hydrolysis.
-
Desiccation: Dry the organic layer over anhydrous
for 15 minutes. Filter into a round-bottom flask. -
Thermodynamic Evaporation: Attach the flask to a rotary evaporator. Critical: Set the water bath to a maximum of 30°C. To compensate for the low temperature, apply a high vacuum (< 10 mbar). This lowers the boiling point of DCM to approximately -15°C, allowing rapid evaporation without thermal stress.
-
Validation Check (The Validation Step): Before proceeding to scale-up or downstream synthesis, take a 50 µL aliquot of the concentrated residue, dilute in cold acetonitrile, and run Protocol 1. Compare the purity against the crude reaction mixture to validate that the isolation step caused zero thermal degradation.
-
High-Vacuum Drying: Transfer the resulting oil/solid to a Schlenk line. Dry under ultra-high vacuum (0.1 mbar) at ambient room temperature (20–25°C) for 4 to 6 hours to remove residual solvent traces.
References
-
Daly, N. J., & Ziolkowski, F. (1971). "The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate." Australian Journal of Chemistry, 24(12), 2541-2546.[Link]
-
Simón, D., et al. (2024). "Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction." ACS Omega, 9(10), 11168–11180.[Link]
-
Perry, R. J., et al. (2010). "Thermal Degradation of Aminosilicone Carbamates." Energy & Fuels, 24(8), 4636–4643.[Link]
Sources
Scale-up challenges for ethyl (1-ethyl-4-piperidinyl)carbamate production
As a Senior Application Scientist, I have structured this technical support guide to address the specific thermodynamic, kinetic, and operational challenges encountered when scaling up the synthesis of ethyl (1-ethyl-4-piperidinyl)carbamate. Transitioning from a benchtop discovery route to a multikilogram pilot process requires moving away from simple batch chemistry toward a highly controlled, self-validating engineering system.
Executive Mechanistic Overview
The synthesis of this compound relies on the nucleophilic acyl substitution of 1-ethylpiperidin-4-amine with ethyl chloroformate. Because the carbonyl carbon in chloroformates is highly electrophilic, its reaction with primary aliphatic amines is nearly instantaneous and violently exothermic 1[1]. At scale, managing this rapid heat generation and the subsequent byproduct neutralization is the primary determinant of process safety and product yield.
Reaction mechanism for the synthesis of this compound.
Field-Tested Troubleshooting & FAQs
Q1: Why do we observe a sudden temperature spike and solvent reflux during the addition of ethyl chloroformate on a 10-liter scale, even though the 10-gram lab reaction was easily controlled?
A1: This is a classic heat-transfer failure. At the lab scale, the high surface-area-to-volume ratio of a round-bottom flask allows for rapid heat dissipation. On a pilot scale, this ratio drops significantly. The reaction between aliphatic amines and chloroformates generates immense localized heat. If ethyl chloroformate is added too quickly, the heat of reaction exceeds the cooling jacket's capacity, leading to thermal runaway 1[1].
Causality & Solution: Implement a controlled, dropwise addition pump interlocked with the internal temperature probe (
Q2: We are using aqueous sodium bicarbonate as the acid scavenger (as per our lab protocol), but the pilot reactor experiences severe pressurization and foaming. How can we mitigate this? A2: Bicarbonate neutralizes the HCl byproduct by releasing carbon dioxide (CO₂) gas. On a larger scale, the volumetric expansion of CO₂ causes severe foaming, which can flood the condenser and over-pressurize the vessel. Causality & Solution: Switch to an organic tertiary amine base like Triethylamine (TEA) or N-methylmorpholine (NMM). These bases scavenge HCl to form soluble or easily filterable hydrochloride salts without generating any gas.
Q3: How should we handle the exhaust and safety protocols for ethyl chloroformate at scale? A3: Ethyl chloroformate is highly volatile (boiling point ~93 °C), corrosive, and toxic. It cannot be allowed to vent into the atmosphere. Causality & Solution: The reactor must be completely sealed and equipped with a dedicated scrubber system containing a 10% aqueous NaOH solution. This ensures any vaporized chloroformate or HCl gas is immediately hydrolyzed and neutralized before exhaust 2[2].
Q4: Our final product contains significant amounts of a dialkyl carbonate impurity. What causes this? A4: Dialkyl carbonates form when protic solvents (like alcohols) or trace moisture act as competing nucleophiles against the ethyl chloroformate 3[3]. Causality & Solution: Ensure the use of strictly anhydrous, non-nucleophilic solvents such as dichloromethane (DCM) or ethyl acetate (EtOAc), and dry the starting amine over molecular sieves prior to the reaction.
Quantitative Scale-Up Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Engineering Rationale |
| Solvent Volume | 100 mL | 20 L | Maintains stirrability and acts as a thermal mass/heat sink. |
| Acid Scavenger | NaHCO₃ (aq) | Triethylamine (neat) | Eliminates CO₂ gas expansion and severe foaming risks at scale. |
| Addition Time | 10 minutes | 120 - 180 minutes | Matches the exothermic heat generation rate with the jacket's cooling capacity. |
| Temperature Limit | < 15 °C | < 10 °C | Stricter limit applied at scale due to the lower surface-area-to-volume ratio. |
| Exhaust Control | Fume hood | 10% NaOH Scrubber | Chemically neutralizes vaporized ethyl chloroformate and HCl gas. |
Standard Operating Procedure (SOP): Pilot-Scale Synthesis
Self-Validating Controls: Dual internal RTD temperature probes and LC-MS reaction monitoring.
Step 1: Reactor Preparation
-
Charge a clean, dry, N₂-purged 50 L glass-lined reactor with anhydrous dichloromethane (DCM, 20 L).
-
Add 1-ethylpiperidin-4-amine (1.0 kg, 7.8 mol).
-
Add Triethylamine (TEA) (1.18 kg, 11.7 mol, 1.5 eq) as the acid scavenger.
-
Causality: DCM is chosen because it is non-nucleophilic, preventing the formation of dialkyl carbonate side products. TEA is preferred over aqueous bases at scale to prevent catastrophic CO₂ gas evolution.
Step 2: Cooling Phase
-
Engage the reactor's cooling jacket (chilled glycol) and bring the internal temperature (
) to 0–5 °C.
Step 3: Electrophile Dosing (Critical Safety Step)
-
Charge a dosing vessel with Ethyl Chloroformate (0.93 kg, 8.58 mol, 1.1 eq). Ensure the reactor vent is connected to a 10% aqueous NaOH scrubber.
-
Begin dropwise addition of ethyl chloroformate. Interlock the dosing pump with the
probe: if > 10 °C, the pump automatically pauses. -
Causality: Controlling the feed rate is the primary engineering control against thermal runaway. The reaction rate is strictly limited by the dosing rate.
Step 4: Maturation and Monitoring
-
Once addition is complete, allow the reactor to slowly warm to 20 °C over 2 hours.
-
Validation: Sample the reaction mixture and analyze via LC-MS. The reaction is complete when the peak for 1-ethylpiperidin-4-amine (m/z 129.1 [M+H]+) is < 1% AUC.
Step 5: Aqueous Quench and Workup
-
Cool the reactor to 10 °C. Slowly charge 10 L of Deionized (DI) water to quench any unreacted ethyl chloroformate.
-
Stir for 15 minutes, then allow phases to separate. Drain the lower organic (DCM) layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ (10 L) followed by brine (10 L).
-
Causality: The water quench hydrolyzes residual chloroformate. The NaHCO₃ wash ensures the complete removal of TEA·HCl salts into the aqueous phase, preventing contamination of the final product.
Step 6: Isolation
-
Transfer the organic phase to a distillation setup. Remove DCM under reduced pressure (40 °C, 300 mbar) to afford this compound.
Pilot-scale operational workflow highlighting critical temperature control nodes.
References
-
Kinetics of Model Reactions for Interfacial Polymerization Source: MDPI URL:[Link]
-
Development of a Multikilogram-Scale One-Pot Albright–Goldman Oxidation/Dienol Acetate Formation Sequence for the Synthesis of Noroxymorphone from Morphine Source: ACS Publications URL:[Link]
Sources
Removing unreacted intermediates from ethyl (1-ethyl-4-piperidinyl)carbamate
To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification of Ethyl (1-ethyl-4-piperidinyl)carbamate
Technical Support Center: Purification Protocols
Target Molecule: this compound Primary Impurity: Unreacted 1-ethyl-4-aminopiperidine (Starting Material) Context: Synthesis via reaction of 1-ethyl-4-aminopiperidine with Ethyl Chloroformate or Diethyl Carbonate.
Introduction: The "Dual-Base" Trap
Before attempting purification, it is critical to understand the acid-base profile of your mixture. A common error in this synthesis is attempting a standard acid-base extraction to remove the unreacted amine.
Why Standard Extraction Fails: Both your product and your starting material contain a tertiary amine (the N-ethyl piperidine ring).
-
Impurity (Amine): Contains a basic tertiary amine (
) AND a primary amine ( ). -
Product (Carbamate): Contains a basic tertiary amine (
). The carbamate nitrogen is non-basic.
The Consequence: If you wash your organic layer with dilute HCl, both the impurity and your product will protonate at the ring nitrogen and extract into the aqueous phase. You will lose your product.
This guide details three chemoselective strategies to bypass this limitation.
Module 1: Chemoselective Scavenging (The "Gold Standard")
Best for: High-value samples, late-stage synthesis, and avoiding chromatography. Principle: Use a polymer-supported electrophile to selectively react with the nucleophilic primary amine (impurity) while leaving the non-nucleophilic carbamate (product) untouched.
Recommended Scavengers
| Resin Type | Functional Group | Reactivity Profile | Recommended Loading |
| PS-Isocyanate | Isocyanate ( | Reacts rapidly with | 2–3 eq relative to impurity |
| PS-Benzaldehyde | Aldehyde ( | Forms imines with | 3–4 eq relative to impurity |
Protocol: Isocyanate Scavenging
-
Quantify Impurity: Estimate the mol% of unreacted 1-ethyl-4-aminopiperidine via
-NMR (Look for the multiplet vs. the multiplet). -
Solvent Selection: Dissolve crude mixture in anhydrous DCM or THF (Avoid alcohols, as they compete for the isocyanate).
-
Loading: Add PS-Isocyanate resin (approx. 3 equivalents relative to the impurity, not the product).
-
Incubation: Agitate gently (orbital shaker) at room temperature for 4–12 hours.
-
Tip: Do not use magnetic stir bars; they pulverize the resin beads, clogging filters.
-
-
Filtration: Filter the mixture through a fritted glass funnel or a synthesis cartridge.
-
Wash: Rinse the resin with DCM to recover entrained product.
-
Result: The filtrate contains the purified carbamate. The impurity is covalently bound to the beads.
Module 2: The "Anhydride Trick" (Liquid-Phase Derivatization)
Best for: Large scale (>10g) where resins are too expensive. Principle: Convert the difficult-to-separate primary amine into a highly polar or acidic species that can be easily removed.
The Protocol
-
Derivatization: To the reaction mixture, add 1.2 equivalents (relative to the unreacted amine) of Phthalic Anhydride or Succinic Anhydride .
-
Reaction: Stir at room temperature for 1–2 hours.
-
Mechanism:[1] The primary amine reacts to form a carboxylic acid-amide (amic acid). The carbamate product does not react.
-
-
The "Reverse" Extraction:
-
The impurity is now an acid (contains a free
). -
The product remains a base (tertiary amine).
-
-
Workup:
-
Dissolve mixture in DCM/EtOAc.[2]
-
Wash with saturated
(pH ~9). -
Outcome: The derivatized impurity (as a carboxylate salt) goes into the water. The product (as a free base) stays in the organic layer.
-
Module 3: Chromatographic Purification
Best for: Final polishing or if side-products (bis-carbamates) are present. Challenge: Piperidine derivatives often "tail" (streak) on silica due to interaction with acidic silanols.
Mobile Phase Optimization
Do not use neat MeOH/DCM. You must suppress the protonation of the tertiary amine.
| Method | Mobile Phase A | Mobile Phase B | Modifier | Notes |
| Flash (Normal Phase) | DCM | MeOH | 1% | Pre-wash column with 1% TEA/DCM to deactivate silica. |
| Reverse Phase (Prep-HPLC) | Water | Acetonitrile | 0.1% | Basic pH keeps the tertiary amine neutral, improving peak shape. |
Visualization (TLC):
-
Stain: Ninhydrin (Primary amine = Red/Purple; Carbamate = Faint/No reaction).
-
Stain: Iodine or Dragendorff’s reagent (Visualizes the tertiary amine on both species).
Visual Workflow: The Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on reaction scale.
Frequently Asked Questions (FAQ)
Q1: Can I just distill the product? A: Yes, but with caution. 1-ethyl-4-aminopiperidine has a lower boiling point than the carbamate. However, carbamates can thermally decompose (cracking to isocyanate + alcohol) at high temperatures (>150°C). You must use high vacuum (<1 mmHg) to keep the distillation temperature below 120°C.
Q2: I tried acid extraction and my yield is 0%. Where is it? A: It is in your aqueous waste stream. Because the product has a basic nitrogen in the ring, it protonated and dissolved in the water. To recover it:
-
Cool the aqueous waste to 0°C.
-
Basify to pH >12 using NaOH pellets or 50% NaOH solution.
-
Extract 3x with DCM.[3]
-
Dry over
and concentrate.
Q3: Why is my product an oil instead of a solid? A: this compound is often a low-melting solid or viscous oil. If it refuses to crystallize:
-
Ensure all residual solvent (especially DCM) is removed (high vac for 24h).
-
Triturate with cold Pentane or Diethyl Ether to induce crystallization.
-
Check for "bis-carbamate" impurities (reaction at the ring nitrogen if the starting material was not pure 1-ethyl...).
References
-
Marsh, A., et al. (1997). High-loading scavenger resins for combinatorial chemistry. Tetrahedron Letters, 38(15), 2597-2600. Link
-
Sigma-Aldrich. (2024). Fundamental of Resin Scavenging: PS-Isocyanate Technical Bulletin. Link
-
BenchChem. (2025).[2][3] Purification of Amine Intermediates: Troubleshooting Guide. Link
-
Castro, V., et al. (2016). Purification of basic drugs: The role of pH in liquid-liquid extraction. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
Technical Support Center: Moisture Management for Ethyl (1-ethyl-4-piperidinyl)carbamate
Welcome to the Technical Support Center. As application scientists, we know that the reliability of your data is only as robust as the integrity of your reagents. Ethyl (1-ethyl-4-piperidinyl)carbamate is a highly versatile intermediate, frequently utilized in the development of peptidomimetic inhibitors targeting serine proteases[1] and endocannabinoid hydrolases like MAGL and FAAH[2].
However, this compound presents a unique dual-threat regarding moisture sensitivity: the physical hygroscopicity of the tertiary amine and the chemical vulnerability of the carbamate linkage. This guide provides field-proven, self-validating protocols to diagnose, troubleshoot, and control moisture-induced degradation in your workflows.
Part 1: Diagnostic FAQs (Understanding the Causality)
Q: Why does my this compound transition from a clear liquid/powder to a viscous, cloudy oil or crusty solid upon benchtop exposure? A: The root cause is the basicity of the N-ethyl piperidine ring. Tertiary amines act as atmospheric scavengers. When exposed to ambient air, the basic nitrogen rapidly absorbs moisture. This aqueous microenvironment subsequently facilitates the absorption of atmospheric carbon dioxide, leading to the formation of piperidine bicarbonate salts[3]. This physical transformation inflates the mass of your compound, leading to severe stoichiometry errors in downstream coupling reactions.
Q: Is the ethyl carbamate linkage itself at risk from moisture?
A: Yes, but the kinetics depend on the microenvironment. While ethyl carbamates are generally stable under neutral conditions[4], the basic piperidine nitrogen creates a localized alkaline environment. Prolonged exposure to moisture in this basic microenvironment catalyzes the slow hydrolysis of the carbamate into 1-ethylpiperidin-4-amine, ethanol, and CO
Q: How does moisture impact my biological screening assays?
A: If your batch is 10% water by weight due to hygroscopic absorption, a prepared 10 mM stock solution is actually 9 mM. This artificially shifts your IC
Part 2: Visualizing the Impact of Moisture
To effectively troubleshoot, we must first map the logical flow of degradation and our diagnostic response.
Mechanistic pathways of moisture-induced physical and chemical degradation.
Diagnostic workflow for assessing and resolving moisture contamination.
Part 3: Quantitative Diagnostics
Before initiating any recovery protocol, quantify the extent of the contamination. Use the following diagnostic matrix to determine your next steps.
| Moisture Level (KF) | Physical State | Diagnostic Conclusion | Recommended Action | |
| < 100 ppm | Free-flowing solid / Clear liquid | Intact carbamate peaks | Optimal integrity | Proceed with assay/synthesis |
| 100 - 500 ppm | Slight clumping / Increased viscosity | Intact carbamate peaks | Reversible hydration | Protocol 1: Azeotropic Drying |
| > 500 ppm | Oiling out / Crusty white solid | Intact carbamate peaks | Severe hydration / Carbonate formation | Protocol 1 + Vacuum Degassing |
| Any | Discolored oil | Loss of ethyl quartet; new amine peaks | Irreversible Hydrolysis | Discard or perform column chromatography |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Azeotropic Dehydration of Compromised Batches
Causality: Attempting to dry this compound by simply heating it under a vacuum can lead to thermal degradation of the carbamate. Instead, we use toluene. Water forms a minimum-boiling binary azeotrope with toluene (boiling at 85°C, containing 20.2% water). By refluxing this mixture, we thermodynamically force water out of the piperidine microenvironment at a lower temperature, preserving the chemical integrity of the molecule.
Safety Note: Piperidine derivatives can be potent respiratory and dermal irritants. Always perform these steps in a certified fume hood[6].
Step-by-Step Methodology:
-
Dissolution: Dissolve the compromised this compound in anhydrous toluene (10 mL of solvent per 1 gram of compound) within a round-bottom flask.
-
Apparatus Setup: Equip the flask with a Dean-Stark trap and a reflux condenser. Flush the system with high-purity Argon for 5 minutes.
-
Azeotropic Reflux: Heat the mixture to reflux (oil bath at ~110°C) under a continuous positive pressure of Argon.
-
Monitoring: Observe the Dean-Stark trap. Water will co-distill with toluene, condense, and separate into the lower phase of the trap. Continue refluxing until water droplets cease to accumulate (typically 2-4 hours).
-
Solvent Removal: Cool the reaction to room temperature. Remove the remaining toluene under reduced pressure using a rotary evaporator (bath temperature strictly
40°C to prevent thermal stress). -
Self-Validation Step: Re-dissolve a 50 mg aliquot of the dried residue in anhydrous methanol. Perform a Karl Fischer (KF) titration.
-
Validation Criteria: The protocol is successful if the moisture content is <100 ppm. If the reading is >100 ppm, ambient air breached the system during cooling. Repeat Steps 3-5, ensuring strict Argon flow during the cool-down phase.
-
Protocol 2: Anhydrous Schlenk-Line Storage
Causality: Standard screw-cap vials are highly permeable to atmospheric moisture over time. By utilizing Schlenk techniques, we actively replace the reactive ambient atmosphere (H
Step-by-Step Methodology:
-
Preparation: Transfer the freshly dried compound (from Protocol 1) into an oven-dried, amber Schlenk flask containing activated 3Å molecular sieves.
-
Atmospheric Exchange: Connect the flask to a Schlenk line. Perform three vacuum-argon cycles: evacuate the flask to <0.1 mbar for 5 minutes, then slowly backfill with high-purity Argon.
-
Sealing: While under positive Argon pressure, seal the flask with a high-quality suba-seal septum. Wrap the septum tightly with Parafilm.
-
Storage: Store the sealed flask in a desiccator at 4°C.
-
Self-Validation Step: Prior to your next experiment, visually inspect the flask before opening. The compound must precisely match its post-drying physical state. A sudden change in viscosity or the appearance of a crusty solid invalidates the septum seal integrity, requiring a repeat of Protocol 1 before use.
References
1.3 - ResearchGate 2.1 - NIH 3.2 - NIH 4.5 - NIH 5. 6 - NIH 6. 4 - Google Patents
Sources
- 1. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 5. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enhancing bioavailability of ethyl (1-ethyl-4-piperidinyl)carbamate formulations
Technical Support Center: Bioavailability Enhancement for Ethyl (1-ethyl-4-piperidinyl)carbamate
Status: Active Agent: Senior Application Scientist (Formulation & DMPK) Ticket ID: #BIO-EPCB-042[1][2]
Executive Summary: The Physicochemical Paradox
You are likely encountering a classic "Weak Base" bioavailability trap.[1][2] this compound (Structure: Et-N-Piperidine-4-NH-CO-OEt) presents a dual challenge:
-
pH-Dependent Solubility: The tertiary piperidine nitrogen (pKa ~10.[1][2]0) ensures high solubility in the stomach (pH 1.[1][2]2) but rapid precipitation in the intestinal lumen (pH 6.8), leading to poor absorption.[1][2]
-
Metabolic Instability: While carbamates are generally more stable than esters, this specific moiety is susceptible to hydrolysis by Carboxylesterases (CES1/CES2) and N-dealkylation by CYP450s.[1][2]
This guide moves beyond generic advice to provide specific troubleshooting for this piperidine-carbamate scaffold.
Module 1: Solubility & Dissolution Troubleshooting
Symptom: “My compound dissolves perfectly in 0.1N HCl, but I see low plasma exposure in oral PK studies.”
Root Cause: This is the "Spring and Precipitation" effect.[1][2] Your drug acts as a "spring" in the stomach (supersaturated solution) but precipitates immediately upon entering the small intestine (neutral pH).[2] Standard micronization will fail here because the issue is nucleation, not surface area.[1][2]
Recommended Formulation Strategy: Lipid-Based Systems (SEDDS)
For lipophilic basic amines, Self-Emulsifying Drug Delivery Systems (SEDDS) prevent precipitation by keeping the drug solubilized within oil droplets in the intestine.[1]
Comparative Data: Formulation Performance
| Parameter | Crystalline Powder | Micronized Suspension | SEDDS / Lipid Formulation |
| Stomach Sol.[1][2] (pH 1.2) | High (>10 mg/mL) | High (>10 mg/mL) | High (Emulsified) |
| Intestinal Sol.[2] (pH 6.8) | < 0.1 mg/mL (Precipitates) | < 0.2 mg/mL (Precipitates) | > 5.0 mg/mL (Solubilized) |
| Tmax | Delayed/Variable | Variable | Rapid |
| Bioavailability (F%) | < 10% | ~15% | > 40% |
Protocol: Preparation of a Type III SEDDS Formulation
Use this protocol to test if solubility is your rate-limiting step.
-
Excipient Selection:
-
Method:
Module 2: Metabolic Stability (The "Hidden" Clearance)
Symptom: “I improved solubility, but bioavailability remains low. In vitro Caco-2 permeability is high.”[1][2]
Root Cause: If permeability is high but in vivo exposure is low, you are facing First-Pass Metabolism .[1][2]
-
Hydrolysis: The carbamate linkage is susceptible to hepatic Carboxylesterases (CES1).[1][2][3]
-
Oxidation: The N-ethyl group on the piperidine is a prime target for CYP-mediated N-dealkylation.[1]
Visualizing the Metabolic Liability
Caption: Metabolic divergence of the piperidine-carbamate scaffold. Hydrolysis leads to rapid loss of the pharmacophore.
Protocol: Diagnostic Metabolic Stability Assay
Determine if you need an enzyme inhibitor or a prodrug approach.
-
Incubation System: Rat Liver Microsomes (RLM) vs. Plasma.[1][2]
-
Conditions:
-
Interpretation:
-
If degradation is high in C but blocked in D : Your issue is Esterase Hydrolysis .[1][2] Solution: Encapsulate in liposomes to hide from liver enzymes.
-
If degradation is only high in B : Your issue is CYP Oxidation .[1][2] Solution: Deuterate the N-ethyl group (D5-ethyl) to slow metabolism (Kinetic Isotope Effect).[1]
-
Module 3: Advanced Delivery (Nanocarriers)
If SEDDS fails to protect against metabolism, you must physically shield the molecule.[1][2]
Protocol: pH-Gradient Liposomal Loading (Remote Loading) This exploits the basic nature of the piperidine nitrogen to trap the drug inside liposomes at high concentrations.
-
Liposome Formation: Create empty liposomes (HSPC:Cholesterol 55:45) containing 250 mM Ammonium Sulfate (pH 5.5).[1][2]
-
Buffer Exchange: Dialyze liposomes against PBS (pH 7.4) to create a transmembrane gradient.[1][2]
-
Loading:
-
Result: The drug is protected from plasma esterases until the liposome reaches the target tissue.[1]
Frequently Asked Questions (FAQ)
Q: Can I just use a cyclodextrin (HP-β-CD) complex? A: Cyclodextrins improve solubility but do not protect significantly against esterase hydrolysis.[1][2] If your limiting factor is purely solubility, yes. If it is metabolism, no.[1][2]
Q: Why does the drug precipitate in PBS even with 5% DMSO? A: The pKa of the piperidine is ~10. At pH 7.4, the ratio of Ionized:Unionized is roughly 1:100.[1][2] The unionized form is highly lipophilic and crashes out.[1][2] You must maintain pH < 6.0 or use surfactants (Tween 80) to maintain solubility in aqueous buffers.[1][2]
Q: Is the hydrolysis product toxic? A: Hydrolysis releases Ethanol and CO2 (from the carbamate breakdown) and the diamine. While generally safe in micro-doses, be aware that Ethyl Carbamate (Urethane) itself is a carcinogen.[1][2] While your molecule releases ethanol (not ethyl carbamate directly upon hydrolysis of the N-C bond), metabolic cleavage at the ester side could theoretically release traces. Ensure your metabolic profiling confirms the cleavage site.[1][2]
References
-
Di, L., & Kerns, E. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Chapter on Solubility and pKa effects on basic drugs).
-
Williams, E. T., et al. (2011).[1][2] "Carboxylesterases: The overlooked enzymes in drug metabolism." Current Drug Metabolism. (Mechanisms of carbamate hydrolysis).
-
Pouton, C. W. (2006).[1][2] "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences. (SEDDS Protocol basis).[1][2]
-
Barenholz, Y. (2012).[1][2] "Doxil® — The first FDA-approved nano-drug: Lessons learned." Journal of Controlled Release. (Mechanism of Ammonium Sulfate Remote Loading for weak bases).
Sources
Validation & Comparative
The Analytical Challenge: Understanding Ethyl (1-ethyl-4-piperidinyl)carbamate
An In-Depth Guide to HPLC Method Validation for the Analysis of Ethyl (1-ethyl-4-piperidinyl)carbamate
This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. We will navigate the challenges posed by the analyte's physicochemical properties, compare modern chromatographic strategies to select an optimal approach, and execute a full validation protocol in accordance with international regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical method.
This compound is a small molecule characterized by a polar carbamate functional group and a basic piperidine ring. This combination of properties presents a significant challenge for traditional reversed-phase (RP-HPLC) chromatography. Such highly polar, water-soluble compounds often exhibit poor retention on nonpolar stationary phases like C18, eluting at or near the column's void volume.[1] This lack of retention prevents effective separation from solvent fronts and potential polar impurities, rendering the method unsuitable for accurate quantification.
To overcome this, alternative chromatographic strategies must be considered. This guide will compare three primary approaches: advanced Reversed-Phase, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).
Part 1: Strategic Method Development: A Comparative Analysis
The foundation of a validatable method is a well-developed separation strategy that is fit for its purpose.[2][3] The selection process must be a logical, science-driven evaluation of the analyte's interaction with different stationary and mobile phases.
Sources
Technical Comparison Guide: Ethyl (1-ethyl-4-piperidinyl)carbamate vs. Structural Analogs
Executive Summary & Strategic Utility
In the landscape of piperidine-based pharmacophores, Ethyl (1-ethyl-4-piperidinyl)carbamate (E-EPC) occupies a critical niche between highly stable protecting groups (like Boc) and reactive covalent inhibitors (like phenyl carbamates).
While often overlooked as a simple intermediate, E-EPC serves as a premier model for "soft drug" design —compounds designed to degrade into non-toxic metabolites after exerting their effect. This guide objectively compares E-EPC against its primary structural alternatives, focusing on lipophilicity modulation, hydrolytic stability, and synthetic utility.
Key Differentiator: Unlike the metabolically robust tert-butyl carbamates, the ethyl carbamate moiety in E-EPC provides a tunable half-life in plasma, making it an ideal candidate for prodrug linkers or transient local anesthetics.
Physicochemical Profile & SAR Analysis
The efficacy of piperidine carbamates is governed by the interplay between the basicity of the piperidine nitrogen (pKa) and the steric bulk of the carbamate ester. Below is a comparative analysis of E-EPC against standard industry alternatives.
Comparative Data Table: Physicochemical Properties
| Feature | This compound | tert-Butyl (1-ethyl-4-piperidinyl)carbamate | Phenyl (1-ethyl-4-piperidinyl)carbamate |
| Primary Role | Transient Linker / Soft Drug | Protecting Group / Stable Scaffold | Covalent Inhibitor (FAAH/MAGL) |
| Predicted LogP | ~1.3 – 1.6 | ~2.4 – 2.7 | ~2.8 – 3.1 |
| pKa (Piperidine N) | ~10.1 (Basic) | ~10.1 (Basic) | ~9.8 (Inductive withdrawal) |
| Plasma Stability | Low to Moderate (CES1 substrate) | High (Steric hindrance) | Variable (Target-dependent) |
| Solubility (pH 7.4) | High (>10 mg/mL) | Low (<1 mg/mL) | Low (<0.5 mg/mL) |
| Metabolic Product | Ethanol + CO₂ + Diamine | Stable / Oxidative N-dealkylation | Phenol (Toxic potential) |
Structure-Activity Relationship (SAR) Logic
The "Ethyl-Ethyl" configuration of E-EPC offers a specific advantage:
-
N-Ethyl Group: Increases lipophilicity compared to N-Methyl analogs without the metabolic liability of N-Dealkylation seen in longer chains.
-
O-Ethyl Carbamate: Provides a substrate for Carboxylesterases (CES), allowing for controlled release of the free amine payload (1-ethyl-4-aminopiperidine).
Visualization: SAR Decision Tree
The following diagram illustrates the decision logic for selecting E-EPC over its analogs based on the desired biological outcome.
Caption: Decision matrix for selecting piperidine carbamate derivatives based on pharmacokinetic requirements.
Stability & Metabolic Liability[2][3][4]
A critical distinction for E-EPC is its susceptibility to hydrolysis. Unlike the tert-butyl analog, which requires acidic conditions to cleave, E-EPC is susceptible to enzymatic hydrolysis by esterases.
Mechanism of Action: Carboxylesterase 1 (CES1) Hydrolysis
The ethyl group is small enough to fit into the catalytic pocket of hepatic CES1. The hydrolysis follows a pseudo-first-order kinetic profile in plasma.
Reaction Pathway:
-
Binding: E-EPC binds to the serine hydrolase active site.
-
Acylation: The ethyl group is cleaved, releasing ethanol.
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release CO₂ and the free amine (1-ethyl-4-aminopiperidine).
Experimental Protocol: Plasma Stability Assay
To validate the stability profile of E-EPC versus the Boc-analog, follow this self-validating protocol.
Materials:
-
Pooled Human Plasma (heparinized).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Internal Standard: Tolbutamide or Propranolol.
-
LC-MS/MS System.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of E-EPC in DMSO.
-
Initiation: Spike plasma (pre-warmed to 37°C) with stock solution to a final concentration of 1 µM (0.1% DMSO final).
-
Incubation: Incubate in a shaking water bath at 37°C.
-
Sampling: At time points t=0, 15, 30, 60, and 120 min, remove 50 µL aliquots.
-
Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing the Internal Standard to precipitate proteins.
-
Analysis: Centrifuge (4000g, 10 min), collect supernatant, and analyze via LC-MS/MS monitoring the parent ion [M+H]+.
-
Calculation: Plot ln(% Remaining) vs. time to determine half-life (
).
Expected Results:
-
E-EPC:
~ 45–90 minutes (Species dependent). -
Boc-Analog:
> 240 minutes (Metabolically stable).
Synthetic Protocol
For researchers requiring high-purity E-EPC for biological testing, the following synthesis avoids the use of toxic phosgene gas, utilizing ethyl chloroformate under controlled basic conditions.
Visualization: Synthesis Workflow
Caption: Optimized synthetic route for this compound.
Detailed Procedure:
-
Setup: In a round-bottom flask, dissolve 1-ethyl-4-aminopiperidine (1.0 eq) and Triethylamine (1.5 eq) in dry Dichloromethane (DCM).
-
Addition: Cool to 0°C. Add Ethyl Chloroformate (1.1 eq) dropwise over 20 minutes to prevent exotherm.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).
-
Workup: Wash the organic layer with saturated NaHCO₃ (2x) and Brine (1x). Dry over anhydrous Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Silica gel, 0-10% MeOH/DCM gradient).
References
-
Caplow, M. (1968).[2] Kinetics of Carbamate Formation and Breakdown.[2][3][4] Journal of the American Chemical Society.[2][4] Link
-
Long, D. D., et al. (2013). Metabolically Stable tert-Butyl Replacement.[5][6] ACS Medicinal Chemistry Letters. Link
-
Stankovičová, M., et al. (2015). Phenylcarbamic acid derivatives with integrated n-phenylpiperazine moiety in the structure – kinetics of alkaline hydrolysis.[7] SciSpace. Link
-
CymitQuimica. (2023).[8] Physicochemical Data for tert-Butyl (1-(2-aminoethyl)piperidin-4-yl)carbamate.Link
-
PubChem. (2023). Compound Summary: 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-piperidinyl]carbamate.[8][9][10] National Library of Medicine. Link[8]
Sources
- 1. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-piperidinyl]carbamate | C12H25N3O2 | CID 23562647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. CAS 259180-79-5: 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-p… [cymitquimica.com]
High-Resolution IR Spectroscopy for the Identification of Ethyl (1-ethyl-4-piperidinyl)carbamate
As a Senior Application Scientist, I frequently encounter misidentifications in the spectral analysis of functionalized piperidines. When identifying complex molecules like ethyl (1-ethyl-4-piperidinyl)carbamate (CAS: 717858-38-3), relying solely on automated library matching in the fingerprint region is a critical point of failure. Accurate identification requires a mechanistic understanding of how specific functional domains—namely the ethyl carbamate moiety and the N-alkylated piperidine ring—interact to produce distinct infrared (IR) signatures.
This guide provides a comprehensive, self-validating framework for identifying this target compound, objectively comparing its spectral performance against common structural alternatives to prevent false positives in drug development and chemical verification workflows.
Mechanistic Spectral Signatures
This compound contains two critical functional domains that dictate its IR spectrum. Understanding the causality behind these peaks is essential for definitive identification.
The Carbamate Domain (R-NH-CO-O-R')
The carbamate group exhibits a unique resonance system. The delocalization of the nitrogen lone pair into the carbonyl group reduces the C=O double bond character compared to a standard aliphatic ester.
-
C=O Stretch (Amide I Equivalent): This resonance shifts the carbonyl stretch to a lower frequency,[1].
-
N-H Stretch: Depending on the hydrogen-bonding state of the sample (solid vs. dilute solution), the secondary amine N-H stretch of the carbamate manifests as a sharp band near 3300–3400 cm⁻¹[1].
-
C-O Stretch: The strong asymmetric C-O-C stretch appears prominently around 1200–1250 cm⁻¹.
The N-Ethyl Piperidine Domain (Tertiary Amine)
The defining feature of the N-ethylated piperidine ring is the presence of Bohlmann bands .
-
Hyperconjugative C-H Stretching: The axial lone pair on the tertiary piperidine nitrogen interacts via hyperconjugation with the antiperiplanar adjacent C-H bonds. This interaction weakens the C-H bonds,[2].
-
Expert Insight: Analysts often dismiss the 2700–2850 cm⁻¹ region as baseline noise or alkane C-H stretching. However, in the context of piperidines, these Bohlmann bands are the definitive mechanistic proof of N-alkylation (equatorial lone-pair orientation)[3].
Comparative Spectral Analysis
To objectively validate the identity of this compound, it must be differentiated from its closest structural analogs. A common analytical error is confusing the target with unalkylated or non-carbamate precursors.
Structural Alternatives
-
Alternative 1: Ethyl (4-piperidinyl)carbamate (Lacks the N-ethyl group, resulting in a secondary ring amine).
-
Alternative 2: 1-Ethyl-4-aminopiperidine (Lacks the carbamate ester, resulting in a primary amine).
Quantitative Peak Comparison
| Spectral Feature | This compound (Target) | Ethyl (4-piperidinyl)carbamate (Alt 1) | 1-Ethyl-4-aminopiperidine (Alt 2) |
| Ring Amine N-H Stretch | Absent (Tertiary amine) | ~3200–3300 cm⁻¹ (Secondary amine) | ~3300, 3400 cm⁻¹ (Primary amine doublet) |
| Carbamate N-H Stretch | ~3300–3400 cm⁻¹ | ~3300–3400 cm⁻¹ (Overlaps with ring N-H) | Absent |
| Carbamate C=O Stretch | ~1690–1710 cm⁻¹ | ~1690–1710 cm⁻¹ | Absent |
| Bohlmann Bands | Present (~2700–2850 cm⁻¹) | Absent | Present (~2700–2850 cm⁻¹) |
Logical decision tree for differentiating the target carbamate from structural analogs.
Self-Validating ATR-FTIR Protocol
Trustworthiness in spectroscopy requires a protocol that actively prevents false data acquisition.[4], but only if the system is rigorously controlled. The following Attenuated Total Reflectance (ATR) FTIR workflow is designed as a self-validating system.
Step-by-Step Methodology
-
System Calibration (Wavenumber Accuracy):
-
Action: Acquire a spectrum of a traceable polystyrene calibration film.
-
Validation Gate: The aromatic C-C stretch must resolve at exactly 1601 cm⁻¹ (±1 cm⁻¹). If it fails, the interferometer requires realignment.
-
-
Anhydrous Background Acquisition:
-
Action: Purge the sample compartment with dry N₂ for 5 minutes. Acquire a 64-scan background of the clean diamond ATR crystal.
-
Causality: Atmospheric water vapor exhibits heavy rotational-vibrational bands between 3500–3900 cm⁻¹ and 1300–1900 cm⁻¹. This will directly obscure the critical carbamate C=O stretch (~1690 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
-
-
Sample Preparation & Desiccation:
-
Action: Store the this compound sample in a vacuum desiccator prior to analysis. Apply directly to the ATR crystal using a micro-spatula and engage the pressure anvil until the clutch clicks.
-
Causality: Carbamates can form hydrogen-bonded hydrates. Residual moisture artificially broadens the N-H stretch and shifts the C=O stretch to lower wavenumbers, mimicking a structural impurity.
-
-
Spectral Acquisition:
-
Action: Acquire 64 scans at a resolution of 4 cm⁻¹. Apply an ATR correction algorithm (assuming a refractive index of 1.5 for organic solids) to normalize penetration depth across the spectral range.
-
-
Data Validation (Quality Control):
-
Validation Gate: Inspect the 2350 cm⁻¹ region (CO₂ asymmetric stretch). If a derivative-shaped peak is present, the atmospheric purge was compromised during the scan. The data is invalid and must be discarded. A valid spectrum must have a flat baseline from 3800–4000 cm⁻¹ and a Signal-to-Noise Ratio (SNR) > 100:1 at the 1700 cm⁻¹ peak.
-
Self-validating ATR-FTIR workflow ensuring high-fidelity acquisition and baseline stability.
References
-
Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. Journal of Molecular Structure. Available at:[Link]
-
Lowering of Bohlmann band intensities in conformationally homogeneous 2,6-diarylpiperidines due to ring distortion. Indian Journal of Chemistry. Available at:[Link]
-
Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives. Bulletin of the Chemical Society of Japan. Available at:[Link]
-
Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. Analytical and Bioanalytical Chemistry. Available at:[Link]
Sources
Bioequivalence & Pharmacokinetic Profiling: Ethyl (1-ethyl-4-piperidinyl)carbamate
A Preclinical Evaluation & Comparative Guide
Executive Summary
This guide provides a comprehensive technical framework for the bioequivalence (BE) and pharmacokinetic (PK) evaluation of Ethyl (1-ethyl-4-piperidinyl)carbamate . As a structural hybrid between 4-aminopiperidine opioids (e.g., fentanyl precursors) and carbamate-based cholinergic agents , this compound presents unique challenges in formulation and bioanalysis.
This document is designed for researchers establishing the pharmacological profile of this New Chemical Entity (NCE). It details the comparative assessment of its bioavailability against standard reference formulations, utilizing validated LC-MS/MS methodologies and rigorous statistical models.
Part 1: Chemical Identity & Pharmacological Context
Structural Analysis & Mechanism of Action (SAR)
This compound (CAS 717858-38-3) features a piperidine core substituted at the 4-position with an ethyl carbamate moiety and N-ethylated at the piperidine nitrogen.
-
Opioid Potential: The 4-substituted piperidine scaffold is the pharmacophore for phenylpiperidine opioids (e.g., Fentanyl, Meperidine). The replacement of the propionamide/phenyl group with a carbamate suggests potential mu-opioid receptor (MOR) modulation, likely with altered potency and metabolic stability compared to fentanyl.
-
Cholinergic Potential: The carbamate group mimics the ester linkage in acetylcholine, potentially acting as a pseudo-substrate for acetylcholinesterase (AChE) , similar to Physostigmine or Neostigmine.
Metabolic Pathway Visualization
The primary metabolic clearance pathway is predicted to be hydrolysis of the carbamate ester by carboxylesterases (CES1/CES2), yielding the primary amine metabolite.
Figure 1: Predicted metabolic hydrolysis pathway of this compound.
Part 2: Bioanalytical Methodology (LC-MS/MS)
To establish bioequivalence, a robust analytical method is required to quantify the parent compound in plasma.
Instrumentation & Conditions
-
System: Agilent 6495 Triple Quadrupole LC/MS.
-
Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
MRM Transitions (Quantification)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| This compound | 215.3 [M+H]+ | 142.1 (Piperidine core) | 25 | Positive |
| Internal Standard (Fentanyl-d5) | 342.5 | 188.3 | 28 | Positive |
Protocol Note: The transition 215.3 -> 142.1 corresponds to the loss of the ethyl carbamate group (
Part 3: Bioequivalence Study Design
Study Objective
To compare the rate and extent of absorption of a Test Formulation (T) (e.g., Oral Tablet, 10 mg) against a Reference Standard (R) (e.g., Oral Solution, 10 mg).
Experimental Workflow (Crossover Design)
A randomized, two-period, two-sequence crossover design is the gold standard for bioequivalence.
Figure 2: Randomized 2x2 Crossover Study Design for Bioequivalence Assessment.
Sampling Protocol
-
Blood Collection: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Processing: Centrifuge at 4°C, 3000g for 10 min. Store plasma at -80°C.
Part 4: Comparative Performance & Data Analysis
Pharmacokinetic Parameters (Projected)
The following table summarizes the Critical Quality Attributes (CQAs) and expected PK parameters for the Test (Tablet) vs. Reference (Solution). Bioequivalence is established if the 90% Confidence Interval (CI) for the T/R ratio of AUC and Cmax falls within 80.00% – 125.00% .
| Parameter | Definition | Reference (Solution) | Test (Tablet) | T/R Ratio (%) | Comparison Result |
| Peak Plasma Concentration | 96.9 | Equivalent | |||
| Time to Peak Concentration | - | Comparable | |||
| Area Under Curve (Exposure) | 97.4 | Equivalent | |||
| Elimination Half-life | - | Identical |
Statistical Analysis (ANOVA)
-
Model:
-
Acceptance Criteria: The geometric mean ratio (GMR) for
and must be within the acceptance limits of 80-125%.
Part 5: Safety & Toxicology Considerations
Given the structural similarity to both opioids and carbamates, the following safety endpoints must be monitored during the BE study:
-
Respiratory Depression: (Opioid-like effect). Monitor
and respiratory rate. -
Cholinergic Crisis: (AChE inhibition effect). Monitor for salivation, lacrimation, urination, and bradycardia (SLUDGE syndrome).
-
Sedation: Assess using the Rotarod test (preclinical) or observer assessment (clinical).
References
-
European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **. Link
-
U.S. Food and Drug Administration (FDA). (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CAS 717858-38-3. Link
-
World Health Organization (WHO). (2019). Critical Review of Psychoactive Substances: Fentanyl Analogues. Link
-
Cayman Chemical. (2023). Safety Data Sheet: 4-Anilino-N-phenethylpiperidine (Fentanyl Precursor). Link
Sources
A Senior Application Scientist's Guide to Validating Assay Sensitivity for Ethyl (1-ethyl-4-piperidinyl)carbamate Detection
A Comparative Analysis of Chromatographic Methods for Low-Level Quantitation
In the landscape of pharmaceutical development and quality control, the precise and sensitive detection of potential impurities is paramount. Ethyl (1-ethyl-4-piperidinyl)carbamate, a compound of interest, requires robust analytical methods capable of detecting it at trace levels. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of common analytical techniques for the sensitive detection of this analyte. As a Senior Application Scientist, my focus extends beyond mere protocol recitation to elucidate the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical approach.
The core of this guide is a comparative framework for validating assay sensitivity, focusing on three principal chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of each method, present detailed experimental protocols for method validation, and offer illustrative data to guide researchers in their own validation studies.
The Imperative of Method Validation in Trace Analysis
Before embarking on any quantitative analysis, particularly for low-level impurities, a thorough method validation is not just a regulatory requirement but a scientific necessity.[1][2] Validation establishes, through objective evidence, that an analytical method is reliable and fit for its intended purpose.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, and, most critically for our purpose, the Limit of Detection (LOD) and Limit of Quantitation (LOQ).[3][4][5][6][7]
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[8][9][10][11][12] The Limit of Quantitation (LOQ) , on the other hand, is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[8][9][10][11][12] For impurity analysis, a sensitive and reliable LOQ is crucial for ensuring product safety.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is contingent on several factors, including the chemical properties of the analyte, the required sensitivity, the sample matrix, and available instrumentation. For a carbamate derivative like this compound, chromatographic methods are the most suitable.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Widely available, cost-effective, robust. | Lower sensitivity and selectivity compared to MS methods. Potential for matrix interference. |
| GC-MS | Separation of volatile compounds, detection by mass-to-charge ratio. | High selectivity, provides structural information. | May require derivatization for thermally labile or non-volatile compounds like many carbamates.[13][14][15] |
| LC-MS/MS | High-resolution separation coupled with highly selective and sensitive mass detection. | Gold standard for trace-level quantification, high specificity, minimal sample preparation.[14][16][17] | Higher cost of instrumentation and maintenance. |
Experimental Design for Method Validation
A robust validation protocol is essential for generating reliable comparative data. The following sections outline the step-by-step methodologies for validating the sensitivity of an assay for this compound using HPLC-UV, GC-MS, and LC-MS/MS.
General Workflow for Assay Validation
The following diagram illustrates the general workflow for validating the sensitivity of an analytical method.
Caption: General workflow for analytical method validation.
Protocol 1: HPLC-UV Method Validation
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of a standard solution of this compound.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards ranging from the expected LOQ to 150% of the target concentration.
-
Spiked Samples: Spike a blank matrix (e.g., drug product placebo) with known concentrations of the analyte at the LOQ, 100%, and 150% of the target level.
3. Validation Parameters:
-
Specificity: Analyze a blank, a placebo, and a spiked sample to demonstrate no interference at the retention time of the analyte.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[8][10][11] Alternatively, the standard deviation of the response and the slope of the calibration curve can be used (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[8]
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Analyze the spiked samples at three concentration levels in triplicate. The recovery should be within 80-120% for low concentrations.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a spiked sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 15%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability experiment on a different day with a different analyst.
-
Protocol 2: GC-MS Method Validation
Many carbamates are thermally labile and may require derivatization for GC analysis to improve volatility and stability.[13][14]
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed capillary column suitable for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized to achieve good separation of the analyte from matrix components.
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor the molecular ion and at least two characteristic fragment ions.
2. Sample Preparation and Derivatization (Illustrative Example):
-
Derivatization Agent: For example, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Procedure: To a dried extract of the sample, add the derivatization agent and heat to form a volatile derivative.
-
Internal Standard: Use a deuterated analog of the analyte if available to correct for variations in extraction and derivatization efficiency.
3. Validation Parameters:
-
Follow the same validation parameters as outlined for the HPLC-UV method, with adjustments for the GC-MS technique (e.g., monitoring ion ratios for specificity).
Protocol 3: LC-MS/MS Method Validation
LC-MS/MS is often the preferred method for trace-level quantification due to its high sensitivity and selectivity.[14][16][17]
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or HILIC column depending on the polarity of the analyte.
-
Mobile Phase: A gradient of methanol or acetonitrile with an aqueous buffer containing a small amount of formic acid or ammonium formate to enhance ionization.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Optimize the precursor ion to product ion transitions for the analyte and internal standard.
2. Sample Preparation:
-
A simple "dilute-and-shoot" approach may be sufficient for clean sample matrices. For more complex matrices, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be employed to remove interferences.[16]
3. Validation Parameters:
-
The validation parameters are the same as for the other methods, but the acceptance criteria for sensitivity (LOD and LOQ) are expected to be significantly lower.
Illustrative Comparative Data
The following table presents hypothetical but realistic validation data to illustrate the expected performance of each technique for the detection of this compound.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS | Acceptance Criteria (ICH Q2(R1)) |
| LOD | 50 ng/mL | 5 ng/mL | 0.1 ng/mL | Reportable |
| LOQ | 150 ng/mL | 15 ng/mL | 0.3 ng/mL | Quantifiable with acceptable accuracy and precision |
| Linearity (r²) | 0.998 | 0.999 | 0.9995 | ≥ 0.99 |
| Accuracy (% Recovery at LOQ) | 95.2% | 98.5% | 101.2% | Typically 80-120% |
| Precision (RSD% at LOQ) | 8.5% | 6.2% | 4.5% | Typically ≤ 20% |
Choosing the Right Method: A Decision Framework
The choice of analytical method should be guided by the specific requirements of the analysis. The following diagram provides a decision-making framework.
Caption: Decision framework for selecting an analytical method.
Conclusion
Validating the sensitivity of an assay for this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comprehensive overview of the validation process, comparing the performance of HPLC-UV, GC-MS, and LC-MS/MS.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for trace-level analysis.[14][16][17]
-
GC-MS can provide excellent sensitivity, particularly with derivatization, and offers the advantage of structural confirmation.[13][18]
-
HPLC-UV is a robust and cost-effective method suitable for applications where lower sensitivity is acceptable.
The choice of method should be based on a thorough evaluation of the analytical requirements, available resources, and the specific characteristics of the sample matrix. By following the detailed validation protocols and principles outlined in this guide, researchers can confidently establish a reliable and sensitive method for the detection of this compound, ensuring compliance with regulatory standards and contributing to the development of safe and effective medicines.
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Comparative potency of ethyl (1-ethyl-4-piperidinyl)carbamate vs standard ligands
This guide provides a comprehensive technical analysis of Ethyl (1-ethyl-4-piperidinyl)carbamate , a structural analog often encountered in the synthesis and study of piperidine-based ligands.
Executive Summary
This compound (CAS: 717858-38-3) is a 4-substituted piperidine derivative featuring an ethyl carbamate moiety. While structurally related to potent opioid agonists like Fentanyl and Pethidine , it lacks the critical aromatic pharmacophores (e.g., N-phenyl or 4-phenyl rings) required for high-affinity Mu-opioid receptor (MOR) binding. Consequently, its pharmacological profile is distinct, often serving as a low-potency reference or a synthetic intermediate rather than a therapeutic lead.
This guide compares its potency against standard ligands across three potential mechanistic pathways: Opioid Agonism (vs. Fentanyl), Cholinesterase Inhibition (vs. Physostigmine), and Local Anesthesia (vs. Lidocaine).
Chemical Profile & Structural Context
-
IUPAC Name: Ethyl N-(1-ethylpiperidin-4-yl)carbamate
-
Molecular Formula:
-
Molecular Weight: 200.28 g/mol
-
Key Structural Features:
-
Piperidine Core: Central scaffold common to opioids and anesthetics.
-
N-Ethyl Group: Provides moderate lipophilicity but differs from the N-phenethyl group of Fentanyl (critical for high potency).
-
Carbamate Linkage: Replaces the amide (Fentanyl) or ester (Pethidine) linkage. Carbamates are generally more stable to hydrolysis but alter hydrogen bonding networks.
-
Structural Comparison Diagram (SAR Analysis)
Figure 1: Structural Relationship between this compound and Standard Ligands. Note the absence of aromatic rings in the target compound, predicting reduced opioid activity.
Comparative Potency Analysis
The following data synthesizes predicted and experimental values based on Structure-Activity Relationships (SAR) and standard pharmacological assays.
Table 1: Comparative Potency Profile
| Ligand | Target Receptor/Enzyme | Potency Metric ( | Relative Potency | Mechanism |
| This compound | Mu-Opioid (MOR) | > 10,000 nM (Predicted) | Negligible | Weak/Null Binder |
| Fentanyl (Standard) | Mu-Opioid (MOR) | 100x (Baseline) | Full Agonist | |
| Pethidine (Standard) | Mu-Opioid (MOR) | Moderate | Agonist | |
| This compound | Acetylcholinesterase (AChE) | ~50 - 200 | Low | Weak Inhibitor |
| Physostigmine (Standard) | Acetylcholinesterase (AChE) | Very High | Reversible Inhibitor | |
| Lidocaine (Standard) | Na+ Channel (Nav1.7) | Moderate | Channel Blocker |
Key Insights:
-
Opioid Activity: The target compound lacks the N-phenyl and N-phenethyl groups essential for the hydrophobic pocket binding in the MOR. It is expected to be effectively inactive compared to Fentanyl.
-
Cholinergic Activity: The carbamate group allows for potential interaction with the catalytic triad of Acetylcholinesterase (AChE), but the lack of a quaternary ammonium or a bulky aromatic group limits its binding affinity compared to Physostigmine.
-
Stability: The carbamate linkage renders this compound more metabolically stable than corresponding esters (like Pethidine), potentially prolonging any weak systemic effects it may possess.
Experimental Protocols for Validation
To empirically verify the potency of this compound, the following standardized protocols should be employed.
A. Radioligand Binding Assay (Mu-Opioid Receptor)
Objective: Determine the affinity (
-
Membrane Preparation: Use CHO-K1 cells overexpressing human MOR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Ligand: Use
-DAMGO (0.5 nM) as the radioligand. -
Incubation: Incubate membranes (
protein) with the test compound ( to M) for 60 min at 25°C. -
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
B. Ellman’s Assay (AChE Inhibition)
Objective: Assess the carbamate's ability to inhibit Acetylcholinesterase.
-
Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and electric eel AChE.
-
Reaction: Mix buffer (pH 8.0), DTNB (0.3 mM), and AChE (0.05 U/mL) in a 96-well plate.
-
Treatment: Add this compound at varying concentrations (
). Incubate for 10 min. -
Initiation: Add Acetylthiocholine (0.5 mM).
-
Detection: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).
-
Calculation: Determine % inhibition and calculate
relative to Physostigmine control.
Experimental Workflow Diagram
Figure 2: Dual-Pathway Validation Workflow for Opioid and Cholinergic Activity.
Safety & Toxicology Considerations
-
Carbamate Toxicity: Ethyl carbamate (Urethane) is a known carcinogen. While N-substituted carbamates generally exhibit lower genotoxicity, handling of this compound should strictly follow Chemical Hygiene Plan (CHP) protocols, assuming potential mutagenic risks until proven otherwise.
-
Metabolic Activation: The ethyl group on the carbamate nitrogen may be subject to oxidative dealkylation by CYP450 enzymes, potentially releasing reactive intermediates.
References
- Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Foundational text on SAR of piperidine opioids).
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link
- Janssen, P. A. (1962). "A review of the chemical features associated with strong morphine-like activity." British Journal of Anaesthesia, 34(4), 260-268.
Safety Operating Guide
Safe Disposal and Handling of Ethyl (1-ethyl-4-piperidinyl)carbamate
The following guide details the proper disposal, handling, and safety procedures for Ethyl (1-ethyl-4-piperidinyl)carbamate (CAS 717858-38-3). This content is structured for researchers and safety officers requiring immediate, actionable operational protocols.
Chemical Identification & Hazard Assessment
Before initiating disposal, accurate identification and hazard profiling are critical to selecting the correct waste stream.[1]
-
CAS Number: 717858-38-3[1]
-
Synonyms: Ethyl 1-ethyl-4-piperidylcarbamate; Carbamic acid, N-(1-ethyl-4-piperidinyl)-, ethyl ester.[1]
-
Molecular Formula: C
H N O [1] -
Chemical Class: Piperidine derivative / Carbamate ester.[1]
Hazard Profile (GHS Classification): While specific toxicological data for this research chemical may be limited, it must be handled as a Hazardous Pharmaceutical Intermediate based on its structural moieties (aminopiperidine core and carbamate functionality).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][4] |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation.[1][4] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][4] |
Pre-Disposal Planning & Segregation
Effective disposal begins at the bench.[1] This compound must be segregated from incompatible waste streams to prevent dangerous reactions (e.g., evolution of toxic gases or exothermic reactions).
Segregation Rules:
-
DO NOT MIX with Strong Oxidizers (e.g., nitric acid, perchlorates) – Risk of fire/explosion.
-
DO NOT MIX with Strong Acids or Bases – Hydrolysis of the carbamate or salt formation with the piperidine nitrogen may occur, altering waste properties.[1]
-
Isolate from general organic solvents if the concentration is high (>5%); designate as "Toxic Organic Waste."[1]
Step-by-Step Disposal Protocol
Methodology: The only acceptable disposal method for this compound is High-Temperature Incineration via a licensed hazardous waste facility.[1]
Step 1: Waste Characterization Determine the physical state of the waste.[1]
-
Solution: Dissolved in organic solvents (e.g., DCM, Methanol).
Step 2: Containerization
-
Liquids: Collect in chemically resistant HDPE (High-Density Polyethylene) or glass carboys. Ensure the container has a vented cap if there is any risk of pressure buildup (unlikely with this stable carbamate).
-
Solids: Place in a wide-mouth HDPE jar or double-bag in heavy-duty polyethylene bags within a solid waste drum.
Step 3: Labeling (RCRA Compliance) Every container must be labeled immediately upon the first addition of waste.[1]
-
Label Content:
Step 4: Professional Disposal Services Transfer the sealed and labeled containers to your facility's EHS (Environmental Health & Safety) department.[1]
-
Disposal Code: Classify as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents like DCM).[1]
-
Destruction Method: Fuel blending or direct incineration at >1000°C to ensure complete destruction of the piperidine ring and carbamate linkage.[1]
Emergency Spill Management
In the event of a spill, rapid containment prevents environmental contamination and personnel exposure.[1][5][6]
Spill Response Workflow:
-
Evacuate & Ventilate: Clear the immediate area.[1] If in a powder form, minimize air currents to prevent dust inhalation.
-
PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, lab coat, and a P95/N95 respirator if dust is present.
-
Containment:
-
Cleanup:
-
Decontamination: Clean the surface with a mild detergent solution followed by water.[1] Collect all cleanup materials as hazardous waste.[1][6]
Decision Logic for Waste Handling (Visualization)
Figure 1: Decision tree for the segregation and packaging of this compound waste.
References
-
General Safety for Piperidines : National Center for Biotechnology Information.[1] (2024).[4] PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]
-
Waste Disposal Guidelines : U.S. Environmental Protection Agency (EPA).[1] (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][1]
-
Laboratory Safety : National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
